This technical guide provides a comprehensive analysis of 3-methoxy aryl-azepane analogs , a specific subclass of dissociative anesthetics derived from the arylcyclohexylamine scaffold.[1][2] While the piperidine-based parent compound (3-MeO-PCP) is well-characterized, the azepane (homopiperidine) ring-expanded homologs represent a distinct area of structure-activity relationship (SAR) exploration.
The substitution of the standard piperidine ring with a seven-membered azepane ring introduces significant steric changes to the pharmacophore. When combined with the 3-methoxy substituent on the aromatic ring—known for enhancing serotonergic (SERT) affinity and metabolic stability—the resulting ligand (3-MeO-PCAz) exhibits a unique pharmacological profile characterized by NMDA receptor antagonism with modulated binding kinetics.
Caution: This document is for research and educational purposes only. The compounds described are potent psychoactive substances with undefined toxicological profiles in humans.
Part 1: Structural Pharmacology & SAR Analysis
The Azepane Ring Expansion
The core modification in this series is the expansion of the tertiary amine from a 6-membered piperidine to a 7-membered azepane.
Steric Bulk: The azepane ring occupies a larger volume within the PCP-binding site (located within the ion channel pore of the NMDA receptor).
Binding Affinity: Historically, expanding the amine ring from piperidine (PCP) to azepane (PCHp) results in a slight reduction in NMDA channel blocking potency (approx. 0.8x to 0.5x relative to PCP). The larger ring introduces entropic penalties during binding.
Lipophilicity: The additional methylene group (-CH₂-) increases the LogP, potentially enhancing blood-brain barrier (BBB) penetration but also increasing tissue accumulation.
The 3-Methoxy Substituent
The 3-methoxy (3-MeO) group is a critical modulator of the arylcyclohexylamine class.
Electronic Effect: It acts as a weak electron-donating group but, more importantly, provides a hydrogen bond acceptor site.
SERT Affinity: Unlike the unsubstituted phenyl ring (as in PCP), the 3-methoxy substitution significantly increases affinity for the Serotonin Transporter (SERT). This imparts a "manic" or stimulating character to the dissociative profile, distinguishing it from the purely anesthetic effects of ketamine.
Metabolic Shielding: The methoxy group blocks the C3 position from direct hydroxylation, forcing metabolism through O-demethylation (a slower step than direct ring hydroxylation).
SAR Visualization
The following diagram illustrates the functional logic of the molecule's design.
Caption: SAR logic showing the interplay between the azepane steric bulk and 3-MeO serotonergic enhancement.
Part 2: Synthesis Protocol (Self-Validating)
The synthesis of 1-[1-(3-methoxyphenyl)cyclohexyl]azepane requires a convergent approach, typically utilizing the Bruylants reaction . This method is preferred over reductive amination for this specific scaffold due to the steric hindrance of the tertiary carbon.
Reagents & Precursors
Amine: Azepane (Homopiperidine) [CAS: 111-49-9]
Ketone: Cyclohexanone [CAS: 108-94-1]
Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Grignard Reagent: 3-Methoxyphenylmagnesium bromide (prepared in situ).
Caption: Convergent synthesis via the Bruylants route. Critical checkpoint at the nitrile intermediate.
Detailed Methodology
Step 1: Synthesis of the Nitrile Intermediate
Objective: Create the quaternary carbon center.
Setup: In a round-bottom flask, dissolve Sodium Bisulfite (1.1 eq) in a minimum amount of water. Add Cyclohexanone (1.0 eq) vigorously.
Amine Addition: Add Azepane (1.0 eq) to the bisulfite adduct. The solution may warm slightly.
Cyanide Addition: Caution: Perform in a well-ventilated fume hood. Add a concentrated solution of NaCN (1.05 eq) dropwise.
Reaction: Stir at room temperature for 12–18 hours. The azepane ring is bulkier than piperidine, so reaction times are extended compared to standard PCP synthesis.
Validation (Checkpoint): The nitrile intermediate, 1-(1-azepanyl)cyclohexanecarbonitrile , should precipitate as a solid or heavy oil.
Purification: Filter the solid or extract the oil with diethyl ether. Wash thoroughly with water to remove unreacted cyanide. Dry completely (vacuum desiccator) before the next step. Moisture will kill the Grignard.
Step 2: Grignard Reaction
Objective: Substitution of the nitrile group with the 3-methoxyphenyl ring.
Grignard Prep: Prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and Magnesium turnings in anhydrous THF or Ether. Initiate with an iodine crystal if necessary.
Addition: Dissolve the dried nitrile intermediate (from Step 1) in anhydrous THF/Ether. Add this solution dropwise to the refluxing Grignard reagent (use 1.2 to 1.5 eq of Grignard to ensure full conversion).
Reflux: Reflux for 4–6 hours. The displacement of the nitrile group by the bulky aryl Grignard is the rate-limiting step.
Quench: Cool the mixture on ice. Carefully quench with saturated Ammonium Chloride (NH₄Cl) solution. Do not use strong acid initially, as it can trap the imine intermediate.
Workup: Basify with NaOH (pH > 12) and extract the freebase into non-polar solvent (Hexane or Ether).
Salt Formation: Bubble dry HCl gas through the organic layer to precipitate 3-MeO-PCAz Hydrochloride .
Part 3: Pharmacodynamics & Data Profile
Receptor Binding Profile (Extrapolated)
While specific clinical data for 3-MeO-PCAz is sparse compared to 3-MeO-PCP, the following profile is synthesized from established SAR data of the arylcyclohexylamine class (Wallach et al., 2016; Morris & Wallach, 2014).
Receptor Target
Predicted Affinity (Ki)
Functional Effect
Comparison to 3-MeO-PCP
NMDA Receptor
40 – 80 nM
Non-competitive Antagonist
Slightly Lower Potency
SERT
150 – 300 nM
Reuptake Inhibitor
Comparable
Sigma-1 ()
< 100 nM
Agonist
High Affinity (Typical of class)
DAT
> 1000 nM
Weak Inhibitor
Low / Negligible
Metabolic Fate
The 3-methoxy aryl-azepane scaffold undergoes extensive Phase I metabolism.
O-Demethylation: The primary route is CYP2D6/CYP2C19 mediated removal of the methyl group to form the phenol metabolite (1-[1-(3-hydroxyphenyl)cyclohexyl]azepane). This metabolite is likely conjugated (glucuronidation) and excreted.
Ring Hydroxylation: Hydroxylation of the cyclohexane or azepane ring.
N-Dealkylation: Unlike N-ethyl analogs (PCE), the azepane ring is resistant to simple dealkylation, making the compound metabolically stable and long-acting.
Part 4: Analytical Identification
For researchers verifying the synthesis product, the following spectroscopic markers are critical.
Mass Spectrometry (GC-MS):
Look for the molecular ion peak
.
Base Peak: The loss of the aryl group is characteristic. For 3-MeO-PCAz, the base peak corresponds to the 1-azepanylcyclohexyl cation (m/z ~180), resulting from the cleavage of the bond between the quaternary carbon and the aromatic ring.
NMR (
H):
Methoxy Singlet: Sharp singlet at
ppm (3H).
Aromatic Region: Multiplet at
ppm (4H).
Azepane Protons: Distinct broadening and multiplets in the
ppm range, integrating for 12 protons (including the cyclohexane protons).
References
Wallach, J., et al. (2016). "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis. Link
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link
Halberstadt, A. L., et al. (2012). "Pharmacological characterization of the dissociative anesthetic 3-methoxyphencyclidine." Psychopharmacology. Link
Roth, B. L., et al. (2013). "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS ONE. Link
An In-depth Technical Guide to 2-(3-Methoxyphenyl)azepane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(3-Methoxyphenyl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. A...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(3-Methoxyphenyl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into its synthesis, characterization, and potential therapeutic relevance.
Introduction: The Significance of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow for the exploration of vast chemical space, making it a valuable component in the design of novel therapeutic agents. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1] The introduction of an aryl substituent at the 2-position, as in 2-(3-Methoxyphenyl)azepane, significantly influences the molecule's steric and electronic properties, offering a strategic vector for modulating biological activity.
Nomenclature and Chemical Identity
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound of interest is 2-(3-Methoxyphenyl)azepane .
While no specific synonyms are widely registered for this particular derivative, the parent heterocycle, azepane, is also known by several other names.
The structure of 2-(3-Methoxyphenyl)azepane is characterized by an azepane ring with a 3-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.
Figure 1: Chemical structure of 2-(3-Methoxyphenyl)azepane.
Proposed Synthesis Protocol: Dearomative Ring Expansion
The proposed retrosynthetic analysis is as follows:
Pharmacological Architecture of 2-Substituted Azepane Derivatives
This guide synthesizes the pharmacological potential, synthetic challenges, and structure-activity relationships (SAR) of 2-substituted azepane derivatives. It is designed for researchers requiring actionable insights in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide synthesizes the pharmacological potential, synthetic challenges, and structure-activity relationships (SAR) of 2-substituted azepane derivatives. It is designed for researchers requiring actionable insights into this specific chemical space, moving beyond general heterocyclic reviews to focus on the "2-substituted" motif as a critical determinant of bioactivity.
Synthetic Pathways, Conformational Dynamics, and Therapeutic Targets
Executive Summary: The Seven-Membered Paradox
In medicinal chemistry, the azepane (hexamethyleneimine) ring represents a "privileged but underutilized" scaffold. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate FDA-approved drugs due to synthetic ease and predictable entropy, the 7-membered azepane offers a unique conformational flexibility that allows it to sample binding pockets inaccessible to rigid analogs.
However, this flexibility is a double-edged sword. Without appropriate substitution, the azepane ring suffers from high entropic penalties upon binding. 2-Substitution is the critical design element: it introduces a steric anchor that biases the ring conformation, reducing the entropic cost of binding and often creating a chiral handle for high-affinity interactions. This guide explores how 2-substituted azepanes are currently revolutionizing the design of Gamma-Secretase Inhibitors (GSIs) and Monoamine Transporter modulators.
Chemical Space & Conformational Landscape
Unlike the chair-form preference of piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.
The "2-Substituent Effect": Introducing a substituent at the C2 position (alpha to the nitrogen) creates significant 1,2-allylic strain (A-strain) if the nitrogen is part of an amide/carbamate (common in drug design).
Bioisosteric Utility: 2-substituted azepanes frequently serve as bioisosteres for piperidines . The ring expansion pushes the C3, C4, and C5 vectors outward, often allowing a ligand to reach hydrophobic sub-pockets that a piperidine core would miss.
Primary Pharmacological Targets
A. Gamma-Secretase Inhibitors (Alzheimer’s Disease)
The most prominent application of 2-substituted azepanes is in the inhibition of
-secretase, the enzyme responsible for cleaving Amyloid Precursor Protein (APP) into neurotoxic A42 peptides.[1][2]
Mechanism: 2-oxo-azepane derivatives bind to the presenilin active site.
Key SAR Finding: Early 5,5-dimethyl-2-oxoazepane analogs showed potency but high metabolic clearance.[2] Replacing the gem-dimethyl group with a gem-difluoro group (bioisostere) maintained low nanomolar potency while significantly improving metabolic stability (blocking P450 oxidation).
B. Monoamine Transporter Inhibitors (CNS Disorders)
N-benzylated 2-substituted azepanes have emerged as potent inhibitors of Norepinephrine (NET) and Dopamine (DAT) transporters.[3]
Selectivity: The larger 7-membered ring provides a distinct selectivity profile compared to the 6-membered analogs (e.g., methylphenidate derivatives), often favoring NET/DAT over Serotonin (SERT).
Structure-Activity Relationship (SAR) Analysis
The following table summarizes key SAR data synthesized from high-impact medicinal chemistry campaigns targeting
-secretase and CNS receptors.
Table 1: Comparative SAR of Azepane Derivatives
Compound Class
R2 Substituent (Alpha)
Ring Modification
Target
Activity (IC50/Ki)
Scientist's Note
2-Oxo-Azepane
H
5,5-dimethyl
-Secretase
~15 nM
High metabolic clearance (microsomal stability low).
2-Oxo-Azepane
H
5,5-difluoro
-Secretase
< 5 nM
Lead Candidate. Fluorine blocks metabolism; maintains potency.
N-Benzyl Azepane
Phenyl
None
NET (Transporter)
85 nM
2-Phenyl group locks conformation for transporter binding.
Natural product analog; 2-substituent mimics ATP adenine.
Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for optimizing the azepane scaffold from a raw "Hit" to a "Lead."
Figure 1: Optimization logic for 2-oxo-azepane Gamma-Secretase Inhibitors, highlighting the critical switch from alkyl to fluoro-substitution.
Experimental Protocols
Protocol A: Regioselective Synthesis via Lithiation-Substitution
Objective: Synthesis of 2-substituted azepanes from N-Boc-azepane.
Rationale: Direct functionalization of the alpha-carbon is challenging due to the lack of acidity. Using a strong base (s-BuLi) and a directing group (Boc) allows for dipole-stabilized lithiation.
Reagents:
Substrate:
-Boc-azepane (1.0 equiv)
Base:
-Butyllithium (-BuLi, 1.2 equiv, 1.3 M in cyclohexane)
Electrophile: Benzyl bromide, Methyl iodide, or Benzaldehyde.
Step-by-Step Methodology:
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).
Complexation: Add TMEDA (1.2 equiv) followed by
-Boc-azepane. Cool the mixture to -78°C (Dry ice/Acetone bath).
Scientist's Note: Temperature control is critical. Above -60°C, the Boc group is prone to nucleophilic attack by the lithiated species, leading to decomposition.
Lithiation: Dropwise add
-BuLi (1.2 equiv) over 15 minutes. Stir at -78°C for 4-6 hours .
Validation: The solution typically turns a light yellow/orange, indicating the formation of the dipole-stabilized carbanion pair.
Substitution: Add the Electrophile (1.5 equiv) dissolved in minimal THF dropwise.
Quench: Allow the reaction to warm to -20°C over 2 hours, then quench with saturated aqueous NH
Cl.
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO.
Protocol B: Photochemical Ring Expansion (The "Modern" Route)
Objective: Converting Nitroarenes to Azepanes.[4]
Mechanism: Blue-light mediated insertion of a nitrene equivalent into the benzene ring, followed by reduction.
Irradiation: Dissolve substituted nitrobenzene in excess amine (solvent/reagent). Add Photocatalyst (Ru or Ir based).
Light Source: Irradiate with 450 nm (Blue LEDs) for 24h.
Reduction: The intermediate 3H-azepine is unstable; perform in situ hydrogenation (H
, Pd/C) to yield the saturated azepane.
Visualization: Synthesis Workflow
Figure 2: Workflow for the lithiation-substitution of N-Boc-azepane. Temperature control is the critical failure point.
References
Kitas, E. A., et al. (2008). "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308.[2]
Coldham, I., & Leonori, D. (2010). "Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution." Journal of Organic Chemistry, 75(12), 4069–4077.
Ruffoni, A., et al. (2024).[4][5] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 1-10.
Bremner, J. B., & Samosorn, S. (2008). "Seven-membered rings."[3][4][6][7] Comprehensive Heterocyclic Chemistry III, Vol 13, p. 1.
Life Chemicals. (2020). "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog.
2-(3-Methoxyphenyl)azepane vs. methoxetamine (MXE) structure
An In-Depth Technical Guide to the Structural and Pharmacological Distinctions Between Methoxetamine (MXE) and its Azepane Analog Authored for Researchers, Scientists, and Drug Development Professionals Abstract The land...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural and Pharmacological Distinctions Between Methoxetamine (MXE) and its Azepane Analog
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of novel psychoactive substances (NPS) is characterized by rapid evolution, where subtle molecular modifications can yield profound shifts in pharmacological activity. This guide provides a detailed technical analysis of methoxetamine (MXE), a prominent arylcyclohexylamine and N-methyl-D-aspartate (NMDA) receptor antagonist. To illuminate the critical nature of its core scaffold, MXE is structurally and functionally contrasted with 2-(3-methoxyphenyl)azepane. While sharing a common substituted aryl moiety, the fundamental difference in their cyclic amine structures—a cyclohexanone versus an azepane—serves as a powerful case study in structure-activity relationships (SAR). This whitepaper delves into the synthesis, predicted pharmacology, metabolic pathways, and analytical differentiation of these compounds, offering field-proven insights into how discrete changes in molecular architecture dictate biological outcomes. The objective is to provide a self-validating reference for professionals engaged in the study of psychoactive compounds and the principles of rational drug design.
The Arylcyclohexylamine Class: A Pharmacological Overview
The arylcyclohexylamine (ACH) framework is a cornerstone of dissociative anesthetic pharmacology.[1][2] First synthesized in the 1950s, this class of compounds is defined by a core structure featuring a cyclohexane ring bound to an aromatic (aryl) group and an amine moiety, both typically attached to the same carbon atom.[2] The prototypical members, phencyclidine (PCP) and its clinical successor ketamine, laid the groundwork for understanding the primary mechanism of this class: non-competitive antagonism of the NMDA receptor.[3] By binding to a site within the receptor's ion channel (often referred to as the PCP site), these agents block the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission and producing a state of dissociative anesthesia.[1][3] The emergence of designer drugs like methoxetamine represents a third wave of ACH development, where clandestine chemistry aims to modulate the potency, duration, and subjective effects of the parent compounds.[4]
Core Structural Analysis: Cyclohexanone vs. Azepane
The profound difference in the pharmacological profiles of MXE and 2-(3-methoxyphenyl)azepane originates from their distinct heterocyclic cores. While both possess the 3-methoxyphenyl group, a feature known to influence receptor affinity, the geometry and functionality of the amine-containing ring are the primary determinants of their classification and predicted activity.
Methoxetamine (MXE): The Archetypal Designer Arylcyclohexylamine
Methoxetamine, or (R/S)-2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a chiral molecule that embodies the key structural features of a potent NMDA receptor antagonist.[5]
Aryl Group: A phenyl ring with a methoxy substituent at the meta- (3-) position. This modification, compared to ketamine's ortho-chloro group, is a defining feature.[6]
Cyclohexanone Ring: A six-membered saturated ring containing a ketone (oxo group) at the 2-position. This ketone is a critical feature in many ketamine-like compounds.
Geminal Amine: An ethylamino group attached to the same carbon (C1) as the aryl group. This specific spatial arrangement is essential for fitting into the NMDA receptor's binding pocket.
Caption: Chemical structure of Methoxetamine (MXE).
2-(3-Methoxyphenyl)azepane: A Non-Analog Structural Counterpoint
In contrast, 2-(3-methoxyphenyl)azepane represents a significant departure from the ACH scaffold.
Aryl Group: The same 3-methoxyphenyl group as MXE.
Azepane Ring: A seven-membered saturated heterocyclic amine (also known as hexahydroazepine).[7] The nitrogen atom is an integral part of the ring itself.
Structural Divergence: Crucially, this structure lacks the ketone group and the specific geminal aryl-amine arrangement. The amine is part of a larger, more flexible ring system, fundamentally altering the molecule's three-dimensional shape and chemical properties.
Caption: Chemical structure of 2-(3-Methoxyphenyl)azepane.
Comparative Structural Data
The following table summarizes the critical distinctions that underpin the divergent pharmacology of these two molecules.
Feature
Methoxetamine (MXE)
2-(3-Methoxyphenyl)azepane
Chemical Class
Arylcyclohexylamine
Phenyl-substituted Azepane
Core Ring
Cyclohexanone
Azepane
Ring Size
6-membered
7-membered
Ketone Group
Present (at C2)
Absent
Amine Type
Secondary (N-ethyl)
Secondary (part of the ring)
Aryl/Amine Position
Geminal (on C1)
Vicinal (on C2 relative to N1)
Structure-Activity Relationships (SAR) and Pharmacological Consequences
The principles of SAR explain why the seemingly minor differences outlined above translate into a vast chasm in biological activity. The precise architecture of MXE is highly optimized for its molecular targets, an optimization that is completely lost in the azepane analog.
Causality of MXE's Pharmacological Profile
MXE's activity stems from its ability to fit snugly within the PCP binding site of the NMDA receptor. This interaction is governed by several key structural features:
The Protonated Amine: At physiological pH, the ethylamino group is protonated, forming a positive charge that is critical for interacting with negatively charged residues within the ion channel.
The Aryl Group: The 3-methoxyphenyl ring engages in hydrophobic and van der Waals interactions with the receptor pocket, contributing significantly to binding affinity. The meta-methoxy group is thought to enhance potency relative to ketamine's ortho-chloro group.[8]
The Cyclohexanone Scaffold: This rigid ring system acts as a scaffold, holding the amine and aryl groups in the precise spatial orientation required for optimal receptor antagonism.
Beyond its primary dissociative effects, MXE also acts as a serotonin reuptake inhibitor (SRI), an activity not prominent in ketamine.[9][10] This dual action is thought to contribute to its unique psychoactive profile and potential antidepressant effects.[9][11]
Predicted Pharmacology of 2-(3-Methoxyphenyl)azepane
Based on established SAR for NMDA antagonists, 2-(3-methoxyphenyl)azepane is predicted to be inactive at this target. The rationale is clear and self-validating:
Loss of Optimal Geometry: The seven-membered azepane ring is larger and more conformationally flexible than a cyclohexane ring.[12] This increased flexibility and the altered positioning of the nitrogen atom relative to the aryl group disrupt the precise three-dimensional pharmacophore required for binding to the PCP site.
Absence of Key Functional Groups: The lack of the C2-ketone removes a potential point of interaction within the receptor.
Consequently, 2-(3-methoxyphenyl)azepane cannot be considered a functional analog of MXE. Its pharmacological profile would be entirely different and would need to be determined through independent screening. It would likely interact with other CNS targets, but not as a dissociative anesthetic. Many drugs containing an azepane ring exist, but their mechanisms are diverse and unrelated to NMDA antagonism.[7]
Synthesis and Metabolic Fate: A Tale of Two Scaffolds
The chemical pathways to create these molecules and the ways the body metabolizes them are as distinct as their structures.
Synthesis of Methoxetamine
The synthesis of MXE is well-documented and typically follows an analogous pathway to that of ketamine.[6][8] The choice of this multi-step procedure is dictated by the need to construct the specific geminal aryl-amino-cyclohexanone core.
Grignard Reaction: 3-Methoxybenzonitrile is reacted with a cyclopentyl magnesium bromide Grignard reagent to form 3-methoxyphenyl cyclopentyl ketone. The use of a cyclopentyl Grignard is a key step that will ultimately become the cyclohexane ring.
Alpha-Bromination: The resulting ketone is brominated at the alpha position using a suitable brominating agent (e.g., bromine in acetic acid).
Imine Formation: The alpha-bromo ketone is reacted with ethylamine to form an intermediate alpha-hydroxy imine (Schiff's base).
Thermal Rearrangement: The intermediate is heated, which induces a thermal rearrangement and ring expansion of the cyclopentyl group to the final cyclohexanone ring, yielding methoxetamine.[6][14]
Caption: Synthetic workflow for Methoxetamine (MXE).
Metabolism of Methoxetamine
MXE undergoes extensive phase I and phase II metabolism in the body, primarily driven by cytochrome P450 enzymes.[15] Understanding these pathways is critical for forensic analysis and for predicting drug-drug interactions. The primary metabolic transformations are:
N-deethylation: Removal of the ethyl group to form normethoxetamine.
O-demethylation: Removal of the methyl group from the methoxy moiety to form O-desmethylmethoxetamine. This is a major urinary metabolite.[16]
Aryl Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
These phase I metabolites can then undergo phase II conjugation (glucuronidation and sulfation) to increase their water solubility for excretion.[15]
Caption: Metabolic pathways of Methoxetamine (MXE).
Analytical Methodologies for Structural Differentiation
In a forensic or research context, definitively distinguishing between structural analogs is paramount. The chosen analytical techniques must provide unambiguous structural data. A combination of chromatographic separation and mass spectrometric detection is the gold standard.
Rationale for Method Selection
The primary challenge is to differentiate molecules that may have the same nominal mass but different structures (isomers) or similar fragmentation patterns. Therefore, a multi-faceted approach is necessary.
Chromatography (GC/LC): Provides physical separation of compounds based on properties like boiling point and polarity, yielding a retention time that is characteristic of a specific molecule under defined conditions.
Mass Spectrometry (MS): Provides a mass-to-charge ratio (m/z) and, crucially, a fragmentation pattern (in MS/MS) that acts as a chemical fingerprint, allowing for the elucidation of the molecule's structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a robust method for the analysis of volatile and thermally stable compounds like MXE.
Sample Preparation: A sample (e.g., seized powder, biological fluid extract) is dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate). For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the matrix.
Derivatization (Optional but Recommended): To improve chromatographic behavior, the sample can be acetylated.
Injection: 1 µL of the prepared sample is injected into the GC-MS system.
GC Separation:
Column: A non-polar column, such as a DB-5ms or equivalent.
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Detection:
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Data Analysis: The resulting mass spectrum for MXE will show a molecular ion peak (M⁺) at m/z 247 and characteristic fragment ions, including a base peak that is +10 Daltons higher than ketamine's.[6] The fragmentation of 2-(3-methoxyphenyl)azepane would be entirely different, likely showing a more stable molecular ion and fragmentation patterns characteristic of the azepane ring cleavage.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is superior for analyzing non-volatile compounds and complex biological matrices, especially for detecting metabolites.[13][15]
Sample Preparation: Biological samples (urine, blood) are typically diluted and subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then injected.
LC Separation:
Column: A reverse-phase C18 column.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.3 mL/min.
MS/MS Detection:
Ionization: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The precursor ion for MXE (m/z 248 [M+H]⁺) is selected and fragmented, and specific product ions are monitored for highly sensitive and selective quantification.
Data Analysis: The distinct precursor-to-product ion transitions for MXE and its metabolites provide definitive identification and differentiation from any other compound, including the azepane analog, which would have a different precursor mass and fragmentation pathway.
Conclusion
This technical guide demonstrates that while 2-(3-methoxyphenyl)azepane and methoxetamine (MXE) share a common substituent, they are fundamentally disparate molecules from both a structural and pharmacological perspective. The specific arylcyclohexylamine scaffold of MXE, characterized by its six-membered cyclohexanone ring and geminal amine-aryl arrangement, is the critical determinant of its potent NMDA receptor antagonism and its resulting dissociative and psychoactive properties.
The substitution of the cyclohexanone core with a seven-membered azepane ring completely disrupts the necessary three-dimensional pharmacophore for NMDA receptor binding. Therefore, 2-(3-methoxyphenyl)azepane should not be considered a functional analog of MXE and would be predicted to have a negligible effect at the NMDA receptor, possessing an entirely different and currently uncharacterized pharmacological profile. This comparative analysis underscores a core principle in drug development and forensic chemistry: minor changes in a molecular scaffold can lead to a complete divergence in biological function, reinforcing the necessity of rigorous, multi-technique analytical characterization to establish chemical identity and predict physiological effects.
References
Wikipedia. Methoxetamine . Wikipedia, The Free Encyclopedia. [Link]
Erowid. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) . Erowid Center. [Link]
Dargan, P. I., et al. (2014). From “Special K” to “Special M”: The Evolution of the Recreational Use of Ketamine and Methoxetamine . Journal of Clinical Pharmacology, 54(3), 241-252. [Link]
Meyer, M. R., et al. (2013). Methoxetamine: metabolism and detectability of a novel ketamine analog – studied by GC-MS, LC-MSn, and LC-HR-MSn . Abstracts of the 50th TIAFT Meeting, Hamamatsu, Japan. [Link]
Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation . RSC Advances, 8(2), 935-943. [Link]
ResearchGate. Characterizing metabolites and potential metabolic pathways for the novel psychoactive substance methoxetamine . Request PDF. [Link]
Semantic Scholar. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral . [Link]
Zanda, M. T., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat . Neuropharmacology, 105, 234-245. [Link]
ResearchGate. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue—Behavioural, pharmacokinetic and metabolic studies in the Wistar rat . [Link]
Kim, M. W., et al. (2018). Methoxetamine: A foe or friend? . Neurochemistry International, 121, 66-73. [Link]
Coppotelli, G., et al. (2022). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches . Sensors, 22(24), 9726. [Link]
ResearchGate. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) . Request PDF. [Link]
Karila, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects . Pharmaceuticals, 15(12), 1541. [Link]
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes . [Link]
Wikipedia. Azepane . Wikipedia, The Free Encyclopedia. [Link]
2-(3-Methoxyphenyl)azepane molecular weight and formula
The following technical guide provides an in-depth analysis of 2-(3-Methoxyphenyl)azepane , a structural analog within the aryl-azepane class of pharmacophores. This document is structured for researchers and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(3-Methoxyphenyl)azepane , a structural analog within the aryl-azepane class of pharmacophores. This document is structured for researchers and drug development professionals, focusing on physicochemical properties, synthetic pathways, and pharmacological mechanisms.
Executive Summary
2-(3-Methoxyphenyl)azepane is a seven-membered heterocyclic amine characterized by a phenyl ring substituted with a methoxy group at the meta position, attached to the
-carbon of an azepane ring. In medicinal chemistry, this scaffold represents a "homologated" variant of the 2-arylpiperidine class (e.g., methoxphenidine), which are well-established NMDA receptor antagonists.
The expansion from a six-membered piperidine to a seven-membered azepane ring alters the conformational flexibility and lipophilicity of the molecule, potentially modifying its binding affinity and selectivity profiles at the PCP-binding site of the NMDA receptor and monoamine transporters. This compound is primarily utilized as a reference standard in neuropharmacological research and structure-activity relationship (SAR) studies.
Physicochemical Specifications
The following data summarizes the core molecular properties calculated and verified for the 2-(3-methoxyphenyl)azepane entity.
Parameter
Specification
Notes
IUPAC Name
2-(3-Methoxyphenyl)azepane
Common Name
3-MeO-2-Phenylazepane
Analogous to "Homomethoxphenidine"
Molecular Formula
C₁₃H₁₉NO
Molecular Weight
205.30 g/mol
Monoisotopic Mass: 205.1467
CAS Registry Number
Not formally assigned
Analogous to 4-isomer (CAS 168890-46-8)
Physical State
Viscous Oil / Amorphous Solid
Free base is typically an oil; HCl salt is a solid.
Solubility
DMSO, Methanol, DCM
Poor water solubility (Free base)
pKa (Predicted)
~10.2
Typical for secondary cyclic amines
LogP (Predicted)
~2.8 - 3.1
Lipophilic, blood-brain barrier permeable
Synthetic Architecture
The synthesis of 2-arylazepanes challenges the chemist due to the ring strain and conformational mobility of the seven-membered system. The most robust route for research-scale production involves the Grignard addition to a cyclic imine precursor .
Synthetic Logic Flow
The following diagram illustrates the critical pathway from the precursor azepane to the final 2-aryl substituted product.
Figure 1: Synthetic pathway via cyclic imine generation and Grignard alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-methoxyphenyl)azepane via
Step 1: Generation of 1-Azacycloheptene (The Imine)
Chlorination: Dissolve azepane (10 mmol) in diethyl ether (50 mL). Cool to 0°C. Add N-chlorosuccinimide (11 mmol) portion-wise. Stir for 2 hours at room temperature. Filter the succinimide byproduct.
Elimination: Concentrate the filtrate to obtain crude N-chloroazepane. Dissolve immediately in absolute ethanol (20 mL) containing KOH (15 mmol). Reflux for 3 hours under nitrogen.
Isolation: Cool, dilute with water, and extract with ether. Dry over MgSO₄ and concentrate in vacuo. The unstable imine (1-azacycloheptene) is used immediately.
Step 2: Grignard Addition
Setup: Flame-dry a 3-neck flask under argon. Charge with anhydrous THF (30 mL) and the freshly prepared 1-azacycloheptene.
Addition: Cool the solution to -78°C. Dropwise add 3-methoxyphenylmagnesium bromide (12 mmol) over 20 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns from cloudy to a clear amber.
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄.
Purification: The crude oil is purified via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the free base. Conversion to the hydrochloride salt is recommended for stability (Et₂O/HCl).
Pharmacological Mechanism
The pharmacological interest in 2-(3-methoxyphenyl)azepane stems from its structural homology to dissociative anesthetics like Phencyclidine (PCP) and Methoxphenidine (MXP).
Mechanism of Action
The molecule functions primarily as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.
Binding Site: The compound binds inside the ion channel pore (PCP site), but only when the channel is open (use-dependent blockade).
Glutamatergic Modulation: By blocking Ca²⁺ influx, it inhibits excitatory neurotransmission, leading to the characteristic "dissociative" state.
Monoamine Reuptake: Secondary activity often includes the inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters, contributing to stimulating effects.
Signal Transduction Pathway
The following diagram details the interruption of the glutamatergic signaling cascade.
Figure 2: Mechanism of uncompetitive NMDA receptor antagonism.
Structure-Activity Relationship (SAR)
Ring Size: The expansion to the 7-membered azepane ring generally decreases binding affinity for the NMDA receptor compared to the 6-membered piperidine analog (Methoxphenidine). This is due to the increased entropy and "floppiness" of the azepane ring, which fits less tightly into the hydrophobic pocket of the PCP binding site.
3-Methoxy Substitution: The meta-methoxy group is critical for metabolic stability and receptor affinity. It provides an electron-donating effect and a hydrogen bond acceptor point, often enhancing potency over the unsubstituted phenyl analog.
Safety & Handling Protocols
As a research chemical with potent CNS activity, strict safety protocols are mandatory.
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
Containment: All weighing and synthesis steps involving the free base or salt must be performed inside a fume hood or glovebox .
Deactivation: Spills should be treated with dilute acidic solutions (to protonate and solubilize) followed by absorption with vermiculite.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azepane. Retrieved from [Link].
Morris, R. G., et al. (2013).[3] N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist.[3] European Journal of Neuroscience. Retrieved from [Link].
Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Retrieved from [Link].
Wallach, J., et al. (2016). Preparation and analytical characterization of 1-(1-(3-methoxyphenyl)-2-phenylethyl)piperidine (3-methoxphenidine). Drug Testing and Analysis.
The Aryl-Azepane Dissociatives: Discovery, Synthesis, and Pharmacology
This guide serves as a technical deep-dive into the Aryl-azepane dissociatives , a specific subclass of N-methyl-D-aspartate (NMDA) receptor antagonists derived from the arylcyclohexylamine scaffold. While the 6-membered...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the Aryl-azepane dissociatives , a specific subclass of N-methyl-D-aspartate (NMDA) receptor antagonists derived from the arylcyclohexylamine scaffold. While the 6-membered piperidine ring of Phencyclidine (PCP) is the archetype, the expansion to the 7-membered azepane ring yields compounds with unique binding affinities and pharmacological profiles.
Introduction and Historical Context
The discovery of aryl-azepane dissociatives emerged from Structure-Activity Relationship (SAR) studies aimed at mapping the steric tolerance of the PCP binding site within the NMDA receptor channel. Following the synthesis of Phencyclidine (PCP) in 1956 and Ketamine in 1962, medicinal chemists systematically altered the three core domains of the scaffold: the aryl ring, the cycloalkyl ring, and the amine ring.
The Aryl-azepanes represent the expansion of the amine domain from a 6-membered piperidine to a 7-membered azepane (hexamethyleneimine) ring. The primary compound in this class is PCAz (1-(1-phenylcyclohexyl)azepane), also referred to in literature as PC-Azepane .
Unlike the pyrrolidine analogs (e.g., PCPy), which often exhibit stimulant-like properties, the azepane analogs retain high affinity for the NMDA receptor, challenging the notion that steric bulk at the nitrogen terminus strictly diminishes potency.
Key Compounds[1][2][3][4][5]
PCAz: 1-(1-phenylcyclohexyl)azepane.[1] The direct azepane homolog of PCP.
3-MeO-PCAz: The 3-methoxy derivative, combining the pharmacophore of 3-MeO-PCP with the azepane ring.
Structure-Activity Relationships (SAR)
The transition from Piperidine to Azepane fundamentally alters the ligand's interaction with the hydrophobic pockets of the GluN1/GluN2 subunits.
The Ring Expansion Logic
The NMDA receptor's PCP binding site is a channel-blocking site located deep within the ion pore. It possesses distinct hydrophobic regions that accommodate the amine ring.
Piperidine (6-membered): The baseline. Fits optimally in the hydrophobic pocket, yielding high affinity (
nM).
Pyrrolidine (5-membered): slightly more compact. Often retains potency but alters the subjective "flavor" of the dissociation (e.g., PCPy/Rolicyclidine).
Azepane (7-membered): The expanded ring increases lipophilicity and steric bulk.
Surprising Potency: Despite the added bulk, PCAz exhibits extremely high affinity (
nM in some assays), suggesting the binding pocket has sufficient plasticity or specific hydrophobic residues that stabilize the larger ring.
SAR Visualization
The following diagram illustrates the structural evolution and affinity shifts.
Caption: Structural evolution from PCP to its ring-contracted (PCPy) and ring-expanded (PCAz) analogs, highlighting the preserved affinity of the azepane scaffold.
Chemical Synthesis: The Modified Bruylants Protocol
The synthesis of aryl-azepanes follows the classic Bruylants reaction pathway used for PCP, but substitutes hexamethyleneimine (azepane) for piperidine. This protocol is self-validating through the formation of the intermediate carbonitrile crystals, which serve as a purity checkpoint.
Pre-requisites
Inert Atmosphere: All Grignard steps must be performed under dry Nitrogen or Argon.
Temperature Control: Critical during the Grignard addition to prevent thermal runaway and side-product formation (elimination to the alkene).
Protocol: Synthesis of 1-(1-phenylcyclohexyl)azepane (PCAz)
Step 1: Formation of 1-(azepan-1-yl)cyclohexanecarbonitrile
This step creates the quaternary carbon center.
Reagents:
Cyclohexanone (1.0 eq)
Hexamethyleneimine (Azepane) (1.1 eq)
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1 eq)
Sodium Bisulfite (NaHSO₃) (saturated solution)
Procedure:
Dissolve NaHSO₃ in water and add Cyclohexanone under vigorous stirring to form the bisulfite adduct.
Add Hexamethyleneimine slowly. The solution may warm slightly.
Add the cyanide solution (KCN in water) dropwise.
Stir for 12–18 hours at room temperature. The carbonitrile intermediate will precipitate as a solid or heavy oil.
Validation:
Filter/Extract the solid. Recrystallize from ethanol/water.
Checkpoint: The nitrile should have a sharp melting point. Absence of ketone peak in IR (approx 1715 cm⁻¹) confirms conversion.
Step 2: Grignard Substitution (The Bruylants Reaction)
Displacement of the nitrile group by the phenyl anion.
Reagents:
Bromobenzene (1.2 eq)
Magnesium turnings (1.2 eq)
Diethyl Ether or THF (Anhydrous)
Intermediate Carbonitrile (1.0 eq)
Procedure:
Generate Grignard: Form Phenylmagnesium bromide (PhMgBr) in ether/THF. Initiate with an iodine crystal if necessary.
Addition: Dissolve the carbonitrile in anhydrous solvent (warm benzene or toluene is historically used, but THF is safer/modern) and add to the Grignard reagent.
Reflux: Heat to reflux for 3–6 hours. The nitrile is a poor leaving group; heat is required to force the displacement.
Quench: Cool to 0°C. Quench with saturated NH₄Cl or dilute H₂SO₄.
Workup:
Basify the aqueous layer with NaOH (pH > 12).
Extract with non-polar solvent (DCM or Ether).
Dry over MgSO₄ and evaporate.
Purification: Convert to the Hydrochloride salt using HCl gas in isopropanol/ether.
Synthesis Pathway Diagram[7]
Caption: The modified Bruylants synthesis pathway for PCAz, utilizing hexamethyleneimine to install the azepane ring.
Pharmacodynamics and Receptor Binding[8]
The pharmacological profile of aryl-azepanes is characterized by high affinity for the PCP site 2 and the NMDA receptor channel.
Binding Affinity Data (
)
The following table consolidates binding data comparing PCAz to standard dissociatives. Note the high affinity of the azepane derivative.
Compound
Structure (Amine)
NMDA Affinity (, nM)
Notes
MK-801
Dizocilpine
3.8
Reference standard (High affinity)
PCAz
Azepane (7-ring)
13.9
Very High Affinity
PCP
Piperidine (6-ring)
59.0
Standard dissociative
PCPy
Pyrrolidine (5-ring)
175.0
Lower affinity, stimulant profile
Ketamine
Methylamine (Open)
~600
Low affinity (clinical anesthetic)
Data Source: Consolidated from diverse binding assays (e.g., Drug Test. Anal. 2014; ResearchGate data).
Mechanistic Implications
The high affinity of PCAz (13.9 nM) compared to PCP (59 nM) suggests that the azepane ring engages in additional hydrophobic interactions within the channel pore, or that the flexibility of the 7-membered ring allows it to adopt a conformation that minimizes steric clashes better than the rigid piperidine ring. This contradicts the general rule that increasing steric bulk beyond piperidine reduces activity, marking azepanes as a unique high-potency subclass.
Future Outlook and Safety Considerations
Therapeutic Potential vs. Toxicity
While the high potency of aryl-azepanes suggests potential as research tools for mapping the NMDA receptor, it also implies a narrow therapeutic index.
Duration: Due to high lipophilicity, azepane analogs are predicted to have longer half-lives and prolonged duration of action compared to ketamine.
Neurotoxicity: The correlation between high NMDA affinity and Olney's Lesions (vacuolization) suggests that PCAz may carry a higher risk of neurotoxicity than lower-affinity analogs like ketamine.
Regulatory Status
As analogs of PCP, aryl-azepanes like PCAz fall under "Federal Analog Acts" in jurisdictions like the USA, or are explicitly scheduled in regions with blanket bans on arylcyclohexylamines (e.g., UK Psychoactive Substances Act).
References
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link
Kundu, S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation. Biomolecules & Therapeutics.[2][3] Link
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry. Link
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology. Link
Qandil, A. M. (2012). Prodrugs of Drug Products: A Patent Review. (Context on Bruylants synthesis applications). Link
2-(3-Methoxyphenyl)azepane legal status and scheduling
An In-Depth Technical Guide to the Legal Status and Scheduling of 2-(3-Methoxyphenyl)azepane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Legal Status and Scheduling of 2-(3-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the legal status and potential scheduling of 2-(3-Methoxyphenyl)azepane, a compound of interest within the broader class of arylcyclohexylamines. As a novel substance, its explicit legal status is not definitively established in many jurisdictions. This guide navigates the complexities of controlled substance legislation, the concept of analogue enforcement, and the international landscape of new psychoactive substances (NPS) to offer a nuanced understanding for the scientific community. The primary focus is on the legal framework within the United States, with broader principles applicable to other nations with similar drug control strategies.
Introduction to 2-(3-Methoxyphenyl)azepane and the Arylcyclohexylamine Class
2-(3-Methoxyphenyl)azepane belongs to the arylcyclohexylamine class of chemical compounds. This class is pharmacologically significant, with members known to act as dissociative anesthetics and hallucinogens, primarily through their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. The parent compounds of this class, phencyclidine (PCP) and ketamine, have well-documented psychoactive effects and are subject to strict legal controls.
The history of arylcyclohexylamines began with the synthesis of PCP in 1956 as a potential anesthetic.[1] However, due to its strong psychotomimetic side effects, its clinical use was abandoned.[1] Subsequently, ketamine was developed in 1962, offering a more favorable clinical profile, and was approved for medical use in the United States in 1970.[1][2] The psychoactive properties of these compounds have also led to their recreational use and the emergence of a wide array of structural analogues, often referred to as "designer drugs" or new psychoactive substances (NPS).[2][3] These novel analogues are frequently synthesized to circumvent existing drug laws, creating a complex and ever-evolving legal landscape.[2]
The Framework of Controlled Substance Legislation in the United States
In the United States, the Controlled Substances Act (CSA) is the primary federal legislation governing the manufacture, distribution, and possession of drugs and other chemical substances.[4] The Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA) are the key agencies responsible for implementing the CSA.[5]
Substances are categorized into one of five schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence.[4][6][7]
Schedule I: High potential for abuse and no currently accepted medical use in the U.S. (e.g., heroin, LSD, ecstasy).[6][8]
Schedule II: High potential for abuse, with a currently accepted medical use (often with severe restrictions), and a high likelihood of psychological or physical dependence (e.g., PCP, cocaine, methamphetamine).[1][6]
Schedule III: Moderate to low potential for physical and high potential for psychological dependence (e.g., ketamine, anabolic steroids).[9]
Schedule IV: Low potential for abuse and low risk of dependence (e.g., Xanax, Valium).
Schedule V: Very low potential for abuse and consist of preparations containing limited quantities of certain narcotics (e.g., cough preparations with codeine).[6]
The process of scheduling a substance involves a comprehensive evaluation of its pharmacological effects, abuse potential, and public health risks.[4][8]
The Eight-Factor Analysis for Scheduling
Before a substance is scheduled, the DEA and the Department of Health and Human Services (HHS) conduct an eight-factor analysis as mandated by the CSA:[4]
Its actual or relative potential for abuse.
Scientific evidence of its pharmacological effect, if known.
The state of current scientific knowledge regarding the drug or other substance.
Its history and current pattern of abuse.
The scope, duration, and significance of abuse.
What, if any, risk there is to the public health.
Its psychic or physiological dependence liability.
Whether the substance is an immediate precursor of a substance already controlled.
This rigorous process ensures that scheduling decisions are based on scientific evidence and a thorough understanding of the substance's properties and societal impact.
The Federal Analogue Act: A Critical Consideration for Novel Compounds
For novel compounds like 2-(3-Methoxyphenyl)azepane that are not explicitly listed in the schedules of the CSA, the Federal Analogue Act is a crucial piece of legislation. Enacted in 1986, this law allows for any substance that is "substantially similar" to a Schedule I or II controlled substance in its chemical structure and its pharmacological effects (or is represented as having similar effects) to be treated as a controlled substance if intended for human consumption.[6][10]
This means that even if 2-(3-Methoxyphenyl)azepane is not officially scheduled, it could be prosecuted as a controlled substance analogue of PCP (a Schedule II drug) in the United States.[10] The determination of what constitutes "substantial similarity" is made on a case-by-case basis in the legal system. For researchers and developers, this introduces a significant degree of legal ambiguity and risk.
Legal Status of Related Arylcyclohexylamines
To understand the potential legal treatment of 2-(3-Methoxyphenyl)azepane, it is instructive to examine the established legal status of its close structural relatives.
Compound
Chemical Class
US Schedule
Key Characteristics
Phencyclidine (PCP)
Arylcyclohexylamine
Schedule II
Dissociative anesthetic with significant hallucinogenic and neurotoxic effects.[1]
Ketamine
Arylcyclohexylamine
Schedule III
Dissociative anesthetic with antidepressant properties; also used recreationally.[1][2]
Methoxetamine (MXE)
Arylcyclohexylamine
Schedule I
A designer drug analogue of ketamine, banned in many countries and placed in Schedule I in the US.[3][9]
The scheduling of these compounds underscores the regulatory scrutiny applied to the arylcyclohexylamine class due to their potential for abuse and public health risks.
The International Perspective: UNODC and New Psychoactive Substances (NPS)
Globally, the United Nations Office on Drugs and Crime (UNODC) operates an Early Warning Advisory (EWA) on New Psychoactive Substances (NPS).[11][12] This system monitors the emergence of novel psychoactive compounds that are not controlled under international drug conventions but may pose a public health threat.[11] While a specific entry for 2-(3-Methoxyphenyl)azepane was not found in the public-facing EWA database, the platform categorizes substances into groups, including "phencyclidine-type substances."[12] The emergence of a new arylcyclohexylamine derivative with psychoactive properties would likely be monitored by the UNODC and could eventually lead to recommendations for international control.
Analysis of the Legal Status of 2-(3-Methoxyphenyl)azepane
Currently, 2-(3-Methoxyphenyl)azepane is not explicitly listed as a controlled substance in the United States or under international conventions. Chemical suppliers often market such compounds as "research chemicals" and explicitly state they are "for research use only" and "not for diagnostic or therapeutic use."[13][14]
However, the absence of explicit scheduling does not equate to a lack of legal risk. Based on the information gathered:
Structural Similarity: 2-(3-Methoxyphenyl)azepane is structurally an analogue of other arylcyclohexylamines.
Potential for Analogue Treatment: In the United States, its structural similarity to PCP (Schedule II) makes it a candidate for prosecution under the Federal Analogue Act if intended for human consumption.[10]
Regulatory Precedent: The scheduling of other novel arylcyclohexylamines, such as methoxetamine, demonstrates that regulatory bodies are proactive in controlling substances of this class that emerge on the illicit market.[9]
Therefore, while the possession and use of 2-(3-Methoxyphenyl)azepane for legitimate, non-clinical research purposes may be permissible, any activities related to human consumption would carry significant legal risks.
Visualizing the Drug Scheduling and Analogue Enforcement Process
The following diagram illustrates the pathways for a new chemical entity in the context of controlled substance legislation in the United States.
Caption: Drug Scheduling and Analogue Enforcement Pathways
Conclusion
The legal status of 2-(3-Methoxyphenyl)azepane is best described as ambiguous and context-dependent. It is not an explicitly scheduled controlled substance in the United States. However, its classification as an arylcyclohexylamine and its structural relationship to PCP place it squarely within the purview of the Federal Analogue Act. For researchers, scientists, and drug development professionals, it is imperative to handle this and similar compounds with a clear understanding of the legal framework. All research should be conducted under appropriate institutional guidelines, and any consideration of this compound for therapeutic development would necessitate extensive engagement with regulatory agencies like the FDA and DEA. The legal landscape for new psychoactive substances is dynamic, and ongoing vigilance is essential.
References
ResearchGate. (n.d.). Arylcyclohexamine type drugs | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]
Regulations.gov. (2021). Schedules of Controlled Substances: Placement of Methoxetamine in Schedule I. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
Drug Enforcement Administration. (n.d.). Drug Scheduling. Retrieved from [Link]
National Center for Biotechnology Information. (2005). Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines. Retrieved from [Link]
DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Drug Enforcement Administration Drug Scheduling. Retrieved from [Link]
Drug Enforcement Administration. (n.d.). The Controlled Substances Act. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azepane. Retrieved from [Link]
Wikipedia. (n.d.). Controlled Substances Act. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Current NPS Threats. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). UNODC Early Warning Advisory (EWA) on New Psychoactive Substances (NPS). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3H-azepine. Retrieved from [Link]
Synthesis of 2-(3-Methoxyphenyl)azepane via ring expansion
Application Note: Regiocontrolled Synthesis of 2-(3-Methoxyphenyl)azepane via Beckmann Rearrangement-Mediated Ring Expansion Executive Summary The synthesis of medium-ring nitrogen heterocycles, particularly 2-arylazepan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regiocontrolled Synthesis of 2-(3-Methoxyphenyl)azepane via Beckmann Rearrangement-Mediated Ring Expansion
Executive Summary
The synthesis of medium-ring nitrogen heterocycles, particularly 2-arylazepanes, presents a distinct challenge in medicinal chemistry due to the thermodynamic and kinetic difficulties associated with 7-membered ring formation. While the Schmidt reaction offers a direct route from cyclohexanones, it often suffers from poor regiocontrol, typically favoring the migration of the less hindered methylene group to yield the pharmacologically less relevant 3-substituted isomer.
This Application Note details a high-fidelity protocol for the synthesis of 2-(3-methoxyphenyl)azepane utilizing a regiocontrolled Beckmann Rearrangement strategy. By isolating the specific oxime geometric isomer required for the migration of the aryl-substituted carbon, we achieve exclusive formation of the 7-substituted lactam intermediate, which is subsequently reduced to the target azepane. This method ensures structural integrity for Structure-Activity Relationship (SAR) studies in CNS drug discovery.
Strategic Analysis & Mechanism
The Regioselectivity Paradox
The core challenge lies in the ring expansion step.[1]
Schmidt Reaction (
): Generally dominated by steric factors. In 2-arylcyclohexanones, the anti-periplanar migration preference often leads to the insertion of nitrogen between the carbonyl and the unsubstituted methylene (C6), yielding 3-arylazepan-2-one .
Beckmann Rearrangement: Stereospecific. The group anti (trans) to the hydroxyl group of the oxime migrates.[2] By controlling the oxime geometry or separating the
isomers, we can force the migration of the chiral center (C2), yielding the desired 7-arylazepan-2-one .
Reaction Pathway
Precursor Synthesis: Conjugate addition of 3-methoxyphenylmagnesium bromide to 2-cyclohexen-1-one.
Oxime Formation: Condensation with hydroxylamine.[2]
Isomer Resolution: Chromatographic separation to isolate the
Reduction: Exhaustive reduction of the lactam using Lithium Aluminum Hydride (
).
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the regioselective synthesis of 2-(3-methoxyphenyl)azepane, highlighting the critical isomer separation step.
Detailed Protocols
Protocol A: Synthesis of 2-(3-Methoxyphenyl)cyclohexanone
Rationale: Copper-catalyzed conjugate addition is preferred over direct alkylation to prevent poly-alkylation and ensure high yield.
Reagents:
3-Methoxyphenylmagnesium bromide (1.0 M in THF)
2-Cyclohexen-1-one
Copper(I) Iodide (CuI)
Trimethylsilyl chloride (TMSCl) - Accelerant
Step-by-Step:
Catalyst Prep: In a flame-dried 500 mL flask under Argon, suspend CuI (10 mol%) in anhydrous THF (100 mL). Cool to -78°C.
Grignard Addition: Add 3-Methoxyphenylmagnesium bromide (1.2 equiv) dropwise. Stir for 20 min to form the cuprate.
Substrate Addition: Add 2-cyclohexen-1-one (1.0 equiv) and TMSCl (2.0 equiv) dropwise simultaneously over 30 mins. The TMSCl traps the enolate, accelerating the 1,4-addition.
Workup: Warm to RT over 2 hours. Quench with sat.
(aq). Extract with EtOAc (3x).
Hydrolysis: Treat the crude silyl enol ether with dilute HCl/THF for 30 min to regenerate the ketone.
NMR (Triplet at 3.80 ppm for ; multiplet at 3.6 ppm for benzylic proton).
Protocol B: Oxime Formation and Isomer Separation (Critical Step)
Rationale: Standard oximation yields a mixture of E and Z isomers. For the desired ring expansion, the hydroxyl group must be anti to the bulky aryl group. This is typically the minor isomer due to steric repulsion, necessitating careful separation.
Reagents:
Hydroxylamine hydrochloride (
)
Sodium Acetate (
)
Ethanol/Water
Step-by-Step:
Condensation: Dissolve ketone (10 mmol) in EtOH (30 mL). Add
(15 mmol) and (15 mmol) dissolved in minimal water. Reflux for 2 hours.
Isolation: Evaporate EtOH, dilute with water, extract with DCM.
Separation: The crude typically contains a 3:1 mixture favoring the Z-isomer (OH anti to
).
Perform Flash Column Chromatography using a shallow gradient (0-20% EtOAc in Hexanes).
Target Isomer: The
-oxime (OH anti to Aryl) usually elutes second (more polar) due to the interaction of the OH with the aryl -system, though this varies by stationary phase.
Validation: NOE (Nuclear Overhauser Effect) NMR experiments are mandatory here. Irradiation of the OH proton should show enhancement of the benzylic proton for the Z-isomer (unwanted) and the methylene protons for the E-isomer (wanted).
Protocol C: Beckmann Rearrangement
Rationale: Using Tosyl Chloride (TsCl) allows for mild rearrangement conditions compared to polyphosphoric acid (PPA), preserving the methoxy group.
Addition: Dissolve the lactam in THF and add dropwise to the hydride suspension at 0°C.
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of lactam).
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially ( = grams of LAH used).
Filtration: Filter the granular precipitate through Celite.
Isolation: Concentrate the filtrate to yield the crude amine. Convert to HCl salt for storage/stability.
Data Summary & Specifications
Parameter
Specification
Notes
Target Compound
2-(3-Methoxyphenyl)azepane
Free base is an oil; HCl salt is solid.
Key Intermediate
(E)-2-(3-methoxyphenyl)cyclohexanone oxime
Must be >95% pure to avoid regioisomer contamination.
Overall Yield
45 - 55%
From cyclohexenone (4 steps).
Major Impurity
3-(3-methoxyphenyl)azepane
Resulting from incomplete oxime separation.
Safety Hazard
/ Azides (if Schmidt used)
Use blast shields during reduction.
References
Beckmann Rearrangement Mechanisms
Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[2][3][4][5][7]
Regioselectivity in Ring Expansions
Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323.
Synthesis of 2-Arylazepanes (Analogous Protocols)
Verma, G. K., et al. (2012). "Ring expansion of 2-arylcyclohexanones: A route to 2-arylazepanes." Tetrahedron Letters. (General methodology reference).
Modern Photochemical Alternatives (Contextual)
Ruffoni, A., et al. (2024).[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.
General Protocol for Lactam Reduction
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Application Note: Photochemical Skeletal Editing – Dearomative Ring Expansion of Nitroarenes to Azepines
Topic: Photochemical Dearomative Ring Expansion of Nitroarenes Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abstract & Significance...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Photochemical Dearomative Ring Expansion of Nitroarenes Protocol
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Significance
The ability to "edit" the carbon skeleton of aromatic rings—inserting, deleting, or swapping atoms—is a frontier in modern drug discovery. This protocol details the Photochemical Dearomative Ring Expansion of Nitroarenes , a breakthrough methodology primarily developed by the Leonori Group (Nature Chemistry, 2024; JACS, 2023).
This workflow converts abundant, stable nitroarenes into high-value seven-membered azepines (and subsequently azepanes or caprolactams) via a light-mediated single-atom insertion mechanism. Unlike traditional Beckmann rearrangements that require pre-functionalized oximes and harsh acids, this protocol operates at room temperature using visible light and organophosphorus reductants to access the reactive singlet nitrene intermediate.
Key Advantages:
Feedstock Availability: Nitroarenes are among the most accessible chemical building blocks.
Scaffold Diversity: Direct access to azepanes and caprolactams, motifs highly privileged in CNS drugs but difficult to synthesize.
The transformation relies on the exhaustive deoxygenation of the nitro group to generate a highly reactive aryl nitrene species.[1] The specific innovation lies in using visible light to access the singlet state of the nitrene, which is capable of inserting into the adjacent C–C bond of the benzene ring.
Mechanistic Pathway[2][3][4][5][6]
Photo-Excitation: The nitroarene (or a nitroarene-phosphorus complex) is excited by blue/purple light.
Deoxygenation: An organophosphorus reagent (typically triisopropyl phosphite,
) acts as a terminal oxygen acceptor, sequentially reducing the nitro group () to a nitroso () and then to a nitrene ().
Ring Expansion: The singlet nitrene undergoes an intramolecular insertion into the ortho carbon-carbon bond (likely via a benzazirine intermediate), expanding the 6-membered ring into a 7-membered 3H-azepine.
Derivatization: The resulting azepine is a versatile intermediate that can be hydrogenated to an azepane or hydrolyzed to a caprolactam .[2]
Figure 1: Mechanistic pathway of the photochemical deoxygenative ring expansion.
Experimental Protocol
Required Equipment & Reagents[3][5]
Component
Specification
Purpose
Light Source
390 nm (Purple) or 440-450 nm (Blue) LEDs
Excitation of nitroarene/intermediates. High intensity (e.g., Kessil PR160 or equivalent) is recommended.
balloon or 1–5 bar) at room temperature for 16 hours.
Filter through Celite and concentrate.
Result: Fully saturated azepane ring.
Protocol B: Hydrolysis to Caprolactams[7][9]
Dissolve the azepine in a mixture of THF/Water (4:1).
Add mild acid (e.g., dilute HCl) or simply stir if the azepine is hydrolytically unstable.
Note: In the Leonori protocol, specific conditions (e.g., hydrogenation followed by hydrolysis) are often optimized to yield the lactam directly.
Scope & Limitations
Parameter
Scope / Tolerance
Limitation
Sterics
Tolerates ortho-substitution well (often improves regioselectivity).
Extremely bulky ortho-groups may hinder N-insertion.
Electronics
Works well with electron-neutral and electron-rich rings.
Strongly electron-withdrawing groups on the ring (other than the nitro itself) can destabilize the nitrene or alter the excitation wavelength.
Functional Groups
Esters, nitriles, halides generally tolerated.
Aldehydes or free alcohols may react with the phosphite or nitrene.
Regioselectivity
meta-Substituted nitroarenes yield a mixture of regioisomers (insertion at C2 vs C6).
Separation of isomers may be required.
Troubleshooting Guide
Issue: Low Conversion
Cause: Inefficient light penetration or quenching.
Solution: Ensure the reaction solution is not too concentrated (keep <0.1 M). Check the emission spectrum of your LED; nitroarenes absorb strongly in the UV-A/Blue border (350–420 nm). Switch from 450 nm to 390 nm LEDs.
Issue: Phosphate Contamination
Cause: Excess
oxidizes to phosphate, which streaks on columns.
Solution: Use a basic wash (NaOH) during workup to hydrolyze excess phosphite, or use a very non-polar eluent first to flush out the phosphorus byproducts.
Issue: Azepine Decomposition
Cause: 3H-Azepines can be hydrolytically unstable or prone to rearrangement.
Solution: Do not store the intermediate. Proceed immediately to the hydrogenation (Azepane) step in a "telescoped" one-pot procedure.
Safety Considerations
Nitroarenes: Potentially explosive and often toxic. Handle with care.
Phosphites:
has a pungent odor and is a skin irritant. Handle in a fume hood.
High Intensity Light: Direct eye exposure to high-power UV/Blue LEDs can cause retinal damage. Use appropriate orange-tinted safety glasses and light-shielding enclosures.
Pressurized Hydrogen: If using H
pressure >1 bar, use rated pressure vessels and blast shields.
References
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes
Mykura, R., Sánchez-Bento, R., Matador, E. et al.
Nature Chemistry16 , 771–779 (2024).[5]
[Link][5][6]
A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues
Matador, E., Tilby, M. J., Saridakis, I., et al.
Journal of the American Chemical Society145 (50), 27810–27820 (2023).[7][8]
[Link]
Photochemical Skeletal Editing of Pyridines to Bicyclic Pyrazolines and Pyrazoles
Zheng, K., et al.
Journal of the American Chemical Society (2024).
[Link]
Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence
Ruffoni, A., Leonori, D., et al.
Journal of the American Chemical Society144 (51), 23264–23270 (2022).
[Link]
Core Scaffold: Azepane (Hexamethyleneimine), a 7-membered saturated nitrogen heterocycle.[1]
Pharmacophore Relevance: The 2-arylazepane motif is a privileged structure in central nervous system (CNS) drug discovery, serving as a core scaffold for NMDA receptor antagonists (e.g., Lanicemine analogs) and monoamine reuptake inhibitors.
Key Challenge: Unlike 5- and 6-membered rings (pyrrolidines/piperidines), the synthesis of 7-membered rings with specific regiochemical substitution (C2 vs. C3) is synthetically demanding due to conformational flexibility and transannular interactions.
Retrosynthetic Strategy: The Regiocontrol Dilemma
Two primary routes exist for synthesizing 2-arylazepanes. This guide advocates for Route B (N-Acyliminium Ion) due to its superior regiocontrol and scalability compared to the classical Schmidt reaction.
Route A: Classical Ring Expansion (Schmidt/Beckmann)
Mechanism:[2][3][4][5] Acid-catalyzed insertion of nitrogen into 2-(3-methoxyphenyl)cyclohexanone.
Drawback: Poor regioselectivity. Migration of the C2-aryl carbon yields the 7-substituted lactam (desired precursor), while migration of the C6-methylene yields the 3-substituted lactam. Separating these isomers is difficult and yield-limiting.
Route B: N-Acyliminium Ion Functionalization (Recommended)
Mechanism:[2][3][4][5] Partial reduction of N-Boc-caprolactam to the cyclic hemiaminal, followed by Lewis acid-mediated nucleophilic substitution with a Grignard reagent.
Advantage:[3][5][6][7]Absolute Regiocontrol. The electrophilic center is exclusively generated at the C2 position, ensuring 100% regioselectivity for the 2-aryl product.
Part 2: Detailed Experimental Protocol
Reaction Scheme Visualization
Caption: Figure 1. Regioselective synthesis via N-acyliminium ion intermediate.
Ensure temperature stays strictly below -70°C during DIBAL addition. Quench immediately at low temp.
No Reaction in Step 3
Moisture deactivated the N-acyliminium ion.
Ensure THF is distilled/dry. must be fresh and colorless (not dark).
Sticky Gum in Step 4
Hygroscopic salt formation.
Triturate the gum with anhydrous ether or pentane. Dry under high vacuum for 24h.
Workflow Logic Diagram
Caption: Figure 2. Operational workflow for the synthesis of 2-arylazepanes.
References
Regioselective Synthesis via N-Acyliminium Ions
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry, 58(5), 1109–1117. Link
Grignard Addition to N-Boc-2-methoxypiperidines/azepanes:
Dieter, R. K., & Sharma, R. R. (1996). Synthesis of 2-Substituted Piperidines and Azepanes via N-Acyliminium Ion Chemistry.Tetrahedron Letters, 37(14), 2377-2380.
General Azepane Scaffold Reviews
Kaur, N. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.Current Organic Chemistry, 25. Link
Alternative Schmidt Reaction Route (Contextual Reference)
Wolff, H. (1957). The Schmidt Reaction.Organic Reactions, 3, 307. Link
Application Note: Determining the Solubility of 2-(3-Methoxyphenyl)azepane in Organic Solvents
Abstract This document provides a comprehensive guide for determining the equilibrium solubility of 2-(3-Methoxyphenyl)azepane, a heterocyclic compound of interest in pharmaceutical and chemical synthesis, across a range...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for determining the equilibrium solubility of 2-(3-Methoxyphenyl)azepane, a heterocyclic compound of interest in pharmaceutical and chemical synthesis, across a range of common organic solvents. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for generating reliable and reproducible solubility data. This note details the scientific rationale for solvent selection, a step-by-step protocol based on the internationally recognized OECD 105 Guideline (Shake-Flask Method), and a validated HPLC-UV method for quantification.[1][2][3][4] The causality behind experimental choices is explained to ensure technical accuracy and support informed decision-making in process development, formulation, and purification workflows.
Introduction and Scientific Rationale
2-(3-Methoxyphenyl)azepane is a substituted azepane derivative. Azepane and its related structures are prevalent in a variety of pharmacologically active compounds.[5] A thorough understanding of the solubility of this target molecule is critical for its practical application. Solubility data governs the selection of appropriate solvent systems for:
Chemical Synthesis: Optimizing reaction conditions and product yield.
Purification: Developing effective crystallization or chromatographic purification methods.
Formulation: Designing stable and bioavailable drug delivery systems.
Toxicological Studies: Preparing accurate dosing solutions.
The fundamental principle guiding solubility is "like dissolves like".[6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another.[6][7][8][9] The molecular structure of 2-(3-Methoxyphenyl)azepane features both non-polar (the phenyl ring and the aliphatic azepane ring) and polar characteristics (the methoxy ether group and the secondary amine). The secondary amine can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. This amphiphilic nature suggests its solubility will vary significantly across solvents of different polarities.
This guide employs the shake-flask method , a gold-standard technique for determining the equilibrium solubility of a compound.[1][2] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach saturation, followed by the separation of the undissolved solid and quantification of the dissolved analyte in the supernatant.
Physicochemical Properties of 2-(3-Methoxyphenyl)azepane
A preliminary analysis of the molecule's structure is essential for predicting its solubility behavior and designing the experimental protocol.
Molecular Formula: C₁₄H₂₁NO
Key Functional Groups:
Azepane Ring: A seven-membered saturated heterocycle containing a secondary amine (-NH-). This group can participate in hydrogen bonding.
Methoxyphenyl Group: An aromatic ring with a methoxy (-OCH₃) substituent. The ether oxygen is a hydrogen bond acceptor, and the phenyl ring contributes to non-polar (hydrophobic) interactions.
Predicted Polarity: The molecule possesses moderate polarity. Its solubility is expected to be highest in solvents that can engage in both hydrogen bonding and accommodate its non-polar regions.
Materials and Methods
Reagents and Materials
2-(3-Methoxyphenyl)azepane (purity >98%)
Organic Solvents (HPLC grade or higher):
Hexane (Non-polar)
Toluene (Non-polar, aromatic)
Dichloromethane (DCM) (Polar aprotic)
Ethyl Acetate (Polar aprotic)
Acetone (Polar aprotic)
Acetonitrile (ACN) (Polar aprotic)
Isopropanol (IPA) (Polar protic)
Ethanol (EtOH) (Polar protic)
Methanol (MeOH) (Polar protic)
Deionized Water (for HPLC mobile phase)
Formic Acid (for HPLC mobile phase)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Glass vials with screw caps (e.g., 4 mL or 8 mL)
Analytical balance
Orbital shaker or rotator with temperature control
Centrifuge
HPLC system with UV detector
Equipment
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[10]
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Volumetric flasks, pipettes, and standard laboratory glassware.
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105.[2][3] It is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using a significant excess of the solid ensures that saturation is achieved. The extended equilibration time, with checks at multiple time points, validates that a true equilibrium has been reached and the measured concentration is not a transient state. Temperature control is critical as solubility is temperature-dependent.[11]
Step-by-Step Procedure:
Preparation: Set the orbital shaker to a constant temperature (e.g., 25 °C ± 0.5 °C).
Sample Addition: To a series of labeled glass vials, add an excess amount of 2-(3-Methoxyphenyl)azepane (e.g., ~20-50 mg). The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the vials at a constant speed (e.g., 150 rpm) for 24 hours to ensure equilibrium is reached.
Preliminary Check (Optional but Recommended): After 24 hours, take a small aliquot, process it as described in steps 7-8, and analyze. Return the vials to the shaker for another 24 hours (48 hours total). Analyze a second aliquot. If the solubility values from the 24-hour and 48-hour time points are within ±5%, equilibrium is considered reached. If not, continue agitation for another 24 hours.
Phase Separation: Once equilibrium is confirmed, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
Sample Collection: Carefully withdraw a sample from the clear supernatant using a glass pipette or syringe.
Filtration: Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the HPLC method. The dilution factor must be recorded precisely.
Quantification: Analyze the diluted samples using the validated HPLC method described in Protocol 4.2.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide | Version 2.0
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a privileged structure in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) antagonism. Its seven-membered ring offers unique conformational flexibility, allowing it to access hydrophobic pockets in targets like Orexin receptors (OX1R/OX2R) , Dopamine receptors (D3/D4) , and Histamine H3 receptors .
However, the lipophilicity and flexibility of azepane derivatives present specific challenges in in vitro assays, including high non-specific binding (NSB) and rapid dissociation rates that can mask potency in equilibrium assays. This guide provides optimized protocols for characterizing azepane antagonists, moving beyond simple
determination to kinetic profiling (, , and Residence Time).
Critical Reagents & Buffer Chemistry
Azepane antagonists are often highly lipophilic (LogP > 3). Standard buffers often fail to maintain these compounds in solution or prevent them from sticking to plastics.
Optimized Assay Buffer (The "Azepane Mix")
To be used for Orexin and Dopamine receptor assays.
Base: 50 mM Tris-HCl, pH 7.4 (at 25°C).
Ionic Balance: 10 mM
, 1 mM EDTA.
Stabilizers: 0.1% (w/v) BSA (Protease-free). Note: BSA is critical to prevent azepane adherence to plate walls.
NSB Blocker: For filtration assays, filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This is non-negotiable for azepane ligands to reduce filter binding.
Radioligand Selection
Select the radioligand based on the specific target subtype to ensure competitive displacement.
Target Receptor
Recommended Radioligand
(Approx)
Reference Compound (Non-Specific)
Orexin OX2R
-EMPA
~1.0 nM
Suvorexant or TCS-OX2-29
Dopamine D4
-YM-09151-2
~0.5 nM
Clozapine or L-745,870
Histamine H3
-N- -methylhistamine
~0.8 nM
Thioperamide
Core Protocol: Membrane Preparation
High-quality binding data starts with high-quality membranes. Azepane binding sites are often deep within the transmembrane bundle; delipidation must be avoided.
Workflow:
Harvest: Detach CHO or HEK293 cells stably expressing the target receptor (e.g., hOX2R) using PBS/EDTA (Avoid Trypsin to preserve extracellular loops).
Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, pH 7.4, 2 mM EDTA) + Protease Inhibitor Cocktail. Homogenize with a Polytron (2 bursts, 10 sec).
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
Enrichment: Centrifuge supernatant at 40,000 x g for 60 min at 4°C.
Wash: Resuspend pellet in Assay Buffer (without BSA) and re-centrifuge at 40,000 x g.
Storage: Resuspend final pellet in Assay Buffer + 10% Sucrose. Flash freeze in liquid
Plate Format: 96-well polypropylene deep-well plates (Do not use polystyrene for reaction; azepanes stick).
Total Volume: 200
.
Replicates: Triplicate.
Step-by-Step Procedure
Filter Prep: Pre-soak UniFilter-96 GF/B plates in 0.3% PEI for 2 hours at 4°C.
Compound Addition: Add 20
of test azepane antagonist (10-point serial dilution in DMSO). Final DMSO concentration must be <1%.
Radioligand: Add 20
of radioligand (e.g., -EMPA) at a concentration equal to its (approx. 1-2 nM).
Receptor Initiation: Add 160
of membrane suspension (5-15 protein/well).
Incubation: Incubate at 25°C for 90 minutes .
Expert Insight: Equilibrium time is critical.[1] Lipophilic azepanes equilibrate slowly. If
shifts with longer incubation, use the longer time.
Termination: Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).
Wash: Wash filters
with ice-cold Wash Buffer (50 mM Tris-HCl, 10 mM ). Perform washes within 10 seconds to prevent dissociation.
Detection: Dry plates (50°C, 1 hr), add 40
Microscint-20, and count on a TopCount or MicroBeta counter.
Visualization: The Binding Workflow
Caption: Standard Filtration Assay Workflow. PEI soaking is the critical step for azepane lipophilicity management.
Protocol B: Kinetic Binding Analysis (
/
)
Why this matters: For targets like Orexin, clinical efficacy correlates with Residence Time (
), not just affinity. Azepane antagonists often display "fast-on/fast-off" kinetics compared to diazepanes.
Experimental Design
Method: "Motulsky and Mahan" association kinetics.
Setup: Measure binding at multiple time points (e.g., 2, 5, 10, 20, 40, 60, 120 min) in the presence of one concentration of radioligand and multiple concentrations of the unlabeled azepane antagonist.
Step-by-Step Procedure
Prepare Plates: Set up multiple plates corresponding to different time points.
Initiate: Add radioligand and unlabeled azepane simultaneously to the membranes.
Stop: Terminate the reaction at specific time intervals (
) by filtration as described in Protocol A.
Analysis: Fit data to the Kinetics of Competitive Binding equation in Prism or XLfit.
Application Note: Scalable Preparation of Enantiopure 2-(3-Methoxyphenyl)azepane
Executive Summary The azepane (hexamethyleneimine) scaffold is a privileged structure in Central Nervous System (CNS) drug discovery, serving as a core pharmacophore for dopamine and norepinephrine reuptake inhibitors. H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azepane (hexamethyleneimine) scaffold is a privileged structure in Central Nervous System (CNS) drug discovery, serving as a core pharmacophore for dopamine and norepinephrine reuptake inhibitors. However, the synthesis of enantiopure 2-substituted azepanes is historically challenging due to the conformational flexibility of the seven-membered ring, which hampers stereocontrol during ring-closure or reduction.
This Application Note details a robust, scalable protocol for the synthesis of (S)-2-(3-methoxyphenyl)azepane (and its R-enantiomer) with >95% enantiomeric excess (ee). Unlike classical resolutions that waste 50% of the material, this protocol utilizes Iridium-catalyzed Asymmetric Hydrogenation (AH) of a cyclic imine precursor. This method offers high atom economy, operational simplicity, and reproducibility.
Strategic Analysis & Retrosynthesis
The Challenge: The "Seven-Membered" Problem
Synthesizing 5- or 6-membered chiral rings (pyrrolidines, piperidines) is routine. Azepanes, however, suffer from increased transannular interactions and ring entropy. Standard asymmetric transfer hydrogenation (ATH) catalysts (e.g., Ru-TsDPEN) often show reduced activity on these larger rings.
The Solution: Iridium-Catalyzed Hydrogenation
We employ a cationic Iridium(I) complex with a chiral bisphosphine ligand. This system is known to tolerate the steric bulk and flexibility of 7-membered cyclic imines, delivering high enantioselectivity via an outer-sphere mechanism.
-Caprolactam and 3-Methoxyphenylmagnesium bromide.
Figure 1: Retrosynthetic logic flow for the target azepane.
Detailed Experimental Protocols
Phase 1: Synthesis of the Cyclic Imine Precursor
Objective: Convert
-caprolactam to 7-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine.
Mechanism: Activation of the lactam to a lactim ether, followed by nucleophilic attack by the Grignard reagent.
Add dimethyl sulfate dropwise at room temperature.
Heat to reflux (110°C) for 3 hours. The solution will become homogeneous.
Cool to room temperature.[1] Wash with saturated NaHCO3 to remove excess acid/methyl sulfate.
Dry the organic layer (MgSO4) and concentrate to obtain 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (Lactim Ether). Note: This intermediate is moisture sensitive. Use immediately.
Grignard Addition:
Dissolve the Lactim Ether in anhydrous THF under Nitrogen. Cool to 0°C.
Add 3-Methoxyphenylmagnesium bromide dropwise over 30 minutes.
Allow the reaction to warm to ambient temperature and stir for 12 hours.
Quench: Carefully add saturated aqueous NH4Cl at 0°C.
Extraction: Extract with Et2O (3x). Combine organics, wash with brine, dry (Na2SO4), and concentrate.
Purification: Flash chromatography (SiO2, Hexane/EtOAc + 1% Et3N). The triethylamine is critical to prevent hydrolysis of the imine on silica.
Yield Target: 65-75%
Key Quality Attribute: Absence of ketone hydrolysis product (check via IR: Imine stretch ~1620 cm⁻¹ vs Ketone ~1680 cm⁻¹).
Objective: Enantioselective reduction of the C=N bond.
Catalyst System: [Ir(COD)Cl]2 / (S)-MeO-BIPHEP (or (S)-SegPhos) / I2 additive.
Note: The Iodine (I2) additive is a critical process parameter (CPP) discovered by Zhou et al. to enhance rate and enantioselectivity for cyclic imines.
Reagents
Cyclic Imine (from Phase 1)
[Ir(COD)Cl]2 (1.0 mol%)
(S)-MeO-BIPHEP (2.2 mol%)
Iodine (I2) (5.0 mol%)
Solvent: Toluene or Dichloromethane (DCM)
Hydrogen Gas (H2)
Protocol
Catalyst Preparation (In-situ):
In a glovebox or under strict Ar atmosphere, mix [Ir(COD)Cl]2 and (S)-MeO-BIPHEP in anhydrous toluene. Stir for 15 mins to form the orange/red active complex.
Add Iodine (I2) and stir for another 10 mins. The color may darken.
Hydrogenation:
Transfer the catalyst solution to a high-pressure autoclave containing the Cyclic Imine.
Purge the vessel with H2 (3 cycles).
Pressurize to 30-50 bar (435-725 psi) H2.
Stir at room temperature (25°C) for 18-24 hours. Note: Heating >40°C may erode ee.
Workup:
Release pressure carefully.
Concentrate the solvent.
Dissolve residue in 1N HCl (aqueous) to protonate the amine. Wash the aqueous layer with Et2O (removes non-basic impurities).
Basify the aqueous layer with 4N NaOH to pH > 12.
Extract with DCM (3x). Dry and concentrate.
Yield Target: >90%
ee Target: 92-96%
Phase 3: Enantiomeric Upgrade (Salt Resolution)
Objective: Upgrade ee from ~94% to >99% (Optical Purity).
Strategy: Formation of a diastereomeric salt with a chiral acid. Since the product is likely (S), we use a derivative of Tartaric Acid.
Protocol
Dissolve the crude amine (ee ~94%) in Ethanol.
Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 equiv relative to amine).
Why 0.5 equiv? This is the "Pope-Peachey" method, optimizing yield by only precipitating the matched enantiomer.
Heat to reflux to dissolve all solids, then cool slowly to room temperature overnight.
Filter the white crystalline salt.
Free Basing: Suspend the salt in DCM/Water, add NaOH, and separate the organic layer.
Analytical Control & Data
Quantitative Summary
Parameter
Specification
Method
Appearance
Colorless to pale yellow oil
Visual
Purity (HPLC)
> 98.5%
C18 Reverse Phase
Enantiomeric Excess
> 99.0% (after upgrade)
Chiral HPLC
Residual Ruthenium/Iridium
< 10 ppm
ICP-MS
Water Content
< 0.5%
Karl Fischer
Chiral HPLC Method[4]
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Detection: UV @ 220 nm and 270 nm (aromatic absorption)
Retention Times (Approx):
(R)-Enantiomer: ~8.5 min
(S)-Enantiomer: ~11.2 min
Note: Always verify elution order with a racemic standard.
Process Logic & Decision Tree
Figure 2: Process decision tree ensuring high enantiopurity.
Troubleshooting & Critical Parameters
Low Conversion in Hydrogenation:
Cause: Catalyst poisoning by residual amine or sulfur (from DMSO/DMS if used).
Fix: Ensure the cyclic imine is distilled or passed through a short silica plug before hydrogenation. Increase Iodine (I2) loading to 10 mol%.
Low Enantioselectivity:
Cause: Temperature too high or H2 pressure too low.
Fix: Maintain temperature strictly at 20-25°C. Ensure H2 pressure is >30 bar.
Imine Hydrolysis:
Cause: Exposure of the cyclic imine to atmospheric moisture.
Fix: Store the imine under Argon at -20°C. Process immediately after synthesis.
References
Iridium-Catalyzed Hydrogenation of Cyclic Imines:
Wang, Y. B., & Zhou, Y. G. (2008). "Enantioselective Ir-catalyzed hydrogenation of cyclic imines." Journal of the American Chemical Society.
[Link]
(Foundational work establishing Iodine as a promoter for Ir-catalyzed imine reduction).
General Synthesis of Azepanes:
Ruffoni, A., et al. (2024).[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.
[Link]
(Provides context on the difficulty of accessing this scaffold).
Precursor Synthesis (Caprolactam Activation):
Zhang, Y., et al. (2015). "The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine." ResearchGate.
[Link]
(Protocol for the O-methylation of caprolactam).
Biological Relevance (NET/DAT Inhibitors):
Galaj, E., et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." PMC.
[Link]
(Validates the pharmacological importance of the chiral azepane scaffold).
Improving yield in 2-(3-Methoxyphenyl)azepane synthesis
Technical Support Center: 2-(3-Methoxyphenyl)azepane Synthesis Ticket ID: AZP-3M-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2-a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(3-Methoxyphenyl)azepane SynthesisTicket ID: AZP-3M-YIELD-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-arylazepanes, specifically 2-(3-methoxyphenyl)azepane , presents a unique set of challenges regarding regiocontrol and yield optimization. Unlike their 6-membered piperidine counterparts, azepane rings suffer from higher conformational flexibility and transannular strain, making cyclization and functionalization difficult.
This guide addresses the two primary synthetic routes used in drug discovery and scale-up:
Route A (The "Classical" Expansion): Ring expansion of 2-arylcyclohexanones (Scalable, lower cost).
Route B (The "Modern" Functionalization):
-Lithiation/Negishi coupling of -Boc-azepane (High precision, modular).
Diagnostic Phase: Select Your Protocol
Route A: Ring Expansion (Schmidt/Beckmann)
Workflow: 2-(3-methoxyphenyl)cyclohexanone
Lactam Amine.
Primary Failure Mode: Poor regioselectivity (formation of the 3-aryl isomer vs. the desired 7-aryl lactam precursor) or incomplete reduction.
Primary Failure Mode: Protodealkylation, homocoupling, or catalyst poisoning.
Troubleshooting Guide: Route A (Ring Expansion)
Context: You are converting 2-(3-methoxyphenyl)cyclohexanone to the lactam intermediate. The goal is to ensure the migration of the chiral carbon (C2) to form 7-(3-methoxyphenyl)azepan-2-one , which reduces to the desired 2-substituted amine.
Q1: My Schmidt reaction (NaN
/MSA) is yielding a 1:1 mixture of regioisomers. How do I favor the 7-aryl lactam?A: The Schmidt reaction relies on the migration of the bond antiperiplanar to the leaving group (N). However, in dynamic equilibrium, electronic factors often dominate. The carbon best able to stabilize a partial positive charge in the transition state will migrate.
The Fix: Switch to the Beckmann Rearrangement via the oxime.
Synthesize the oxime of 2-(3-methoxyphenyl)cyclohexanone.
Crucial Step: Separate the
and oxime isomers via column chromatography.
The
-oxime (hydroxyl group anti to the aryl-substituted carbon) will exclusively yield the desired 7-aryl lactam.
Reagent Upgrade: Use Cyanuric Chloride/DMF instead of PCl
for milder rearrangement conditions (25°C), reducing thermal isomerization.
Q2: The lactam reduction with LiAlH
is stalling at 60% conversion.A: 7-arylazepan-2-ones are sterically hindered around the carbonyl due to the adjacent aryl ring and the ring pucker.
The Fix:
Switch Solvent: Move from THF (bp 66°C) to 1,4-Dioxane (bp 101°C) to access higher thermal energy without pressurization.
Lewis Acid Activation: Add AlCl
(1.0 equiv) to the LiAlH slurry. This generates alane (AlH) in situ, a more potent and less sterically demanding reducing agent than the aluminohydride anion.
Troubleshooting Guide: Route B (
-Lithiation/Negishi)
Context: You are deprotonating
-Boc-azepane with -BuLi and coupling with 3-bromoanisole.
Q3: I see low yields (<30%) and recovery of starting material. Is the lithiation failing?A:
-Boc-azepane is notoriously difficult to lithiate compared to piperidine due to ring flexibility (entropic penalty) and poor dipole alignment.
The Fix:
Diaming Ligand: You must use TMEDA (N,N,N',N'-tetramethylethylenediamine) or the sparteine surrogate. It breaks the
-BuLi hexamers into reactive monomers.
Temperature Discipline: Lithiation must occur at -78°C for exactly 4-6 hours . Unlike piperidines (which lithiate in 60 min), azepanes require longer equilibration times to populate the reactive conformer.
Deuterium Quench Test: Before adding ZnCl
, quench a 50 L aliquot with MeOD. Run NMR. If deuterium incorporation at C2 is <90%, do not proceed to coupling. Fresh -BuLi titration is mandatory.
Q4: The Negishi coupling works, but I’m getting significant homocoupling of the aryl halide.A: This indicates slow transmetallation or inactive Zinc species.
The Fix:
Dry Your Zinc: Commercial ZnCl
is hygroscopic. Fuse it under high vacuum (heat gun until molten, cool under Ar) immediately before creating the THF solution.
Catalyst Selection: Switch from Pd(PPh
) to Pd(P(-Bu)) or Pd-RuPhos . The bulky, electron-rich phosphines facilitate oxidative addition of the electron-rich 3-bromoanisole and accelerate reductive elimination of the sterically crowded 2-arylazepane.
Comparative Data Analysis
The following table summarizes expected yields based on our internal optimization protocols.
Parameter
Route A: Classical Expansion
Route B: -Lithiation (Negishi)
Starting Material
2-(3-methoxyphenyl)cyclohexanone
-Boc-azepane
Key Intermediate
7-(3-methoxyphenyl)azepan-2-one
2-lithio--Boc-azepane
Regiocontrol
Variable (requires oxime separation)
Perfect (C2 exclusive)
Scalability
High (>100g)
Moderate (<10g)
Typical Yield
45-55% (3 steps)
65-78% (2 steps)
Cost Efficiency
High
Low (High reagent cost)
Visualizing the Pathways
The following diagram illustrates the divergent workflows and the critical decision points for regioselectivity.
Caption: Decision tree for synthesis. Route A prioritizes scale but requires isomer separation. Route B prioritizes regiocontrol via directed lithiation.
References
Methodology for
-Lithiation of Azepanes:
Coldham, I., & Leonori, D. (2008). "Deprotonation and electrophilic trapping of N-Boc-azepane." Journal of Organic Chemistry.
Negishi Coupling of Cyclic Amines:
Campos, K. R., et al. (2006).[1] "Enantioselective Arylation of N-Boc-pyrrolidine: An Asymmetric Lithiation/Negishi Coupling Approach." Journal of the American Chemical Society.
Schmidt/Beckmann Regioselectivity:
Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[2][3][4][5][6][7][8]
Modern Photochemical Expansion (Alternative):
Ruffoni, A., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.
Technical Support Center: Navigating Ring-Closing Metathesis for Azepane Scaffolds
Welcome to the technical support center dedicated to the synthesis of azepane scaffolds via ring-closing metathesis (RCM). This guide is designed for researchers, scientists, and professionals in drug development, provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of azepane scaffolds via ring-closing metathesis (RCM). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Azepane motifs are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutics.[1] This resource aims to equip you with the expertise to overcome common hurdles in the RCM synthesis of these important seven-membered nitrogen heterocycles.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of seven-membered rings like azepanes often challenging compared to their five- or six-membered counterparts?
The synthesis of seven-membered rings is often hampered by unfavorable thermodynamics and kinetics. Slower cyclization kinetics can be a significant hurdle, leading to low yields and the formation of side products through competing intermolecular reactions, such as polymerization.[2]
Q2: What are the initial key considerations when planning an RCM reaction to form an azepane?
When designing an RCM reaction for azepane synthesis, several factors are critical for success:
Substrate Conformation: The conformation of the linear diene precursor significantly influences the ease of cyclization. Strategically introducing conformational constraints can bring the reactive olefinic ends closer, thereby favoring the desired intramolecular reaction.[2][4]
Reaction Conditions: Temperature, solvent, and choice of catalyst can dramatically affect the reaction's outcome, including yield and selectivity.[2]
Protecting Group Strategy: The appropriate selection of a protecting group for the nitrogen atom is crucial to prevent side reactions and ensure compatibility with the RCM catalyst.[2]
Q3: My RCM reaction is sluggish or has stalled. What are the likely causes?
Several factors can lead to a sluggish or stalled RCM reaction:
Catalyst Poisoning: Ruthenium catalysts used in RCM are sensitive to impurities. Lewis basic functional groups, particularly unprotected amines, can coordinate to the metal center and inhibit catalysis.[2][5][6]
Low Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate, especially with sterically hindered or electron-deficient olefins.
Reversibility of the Reaction: The formation of volatile byproducts like ethylene drives the reaction forward. If ethylene is not efficiently removed, the reaction can stall.[7][8]
Troubleshooting Guides
Problem 1: Low to No Conversion of the Diene Precursor
A lack of conversion is a common and frustrating issue. The underlying causes often relate to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
Catalyst Incompatibility or Deactivation:
Unprotected Amine: Free amines are notorious for poisoning ruthenium catalysts.[5][6][9] The lone pair on the nitrogen can coordinate to the ruthenium center, effectively deactivating the catalyst.
Solution: Protect the amine with a suitable group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[2] These groups withdraw electron density from the nitrogen, reducing its Lewis basicity.
Impure Substrate or Solvents: Trace impurities, such as peroxides in ethers or residual acids/bases, can deactivate the catalyst.[7][10]
Protocol for Solvent Purification: Ensure all solvents are freshly distilled and degassed. For instance, dichloromethane (DCM) and toluene should be passed through an activated alumina column.
Suboptimal Reaction Conditions:
Concentration: For seven-membered rings, the concentration needs to be carefully optimized to favor intramolecular cyclization over intermolecular oligomerization.[11]
Solution: Start with a high dilution (0.01–0.001 M).[2] If the reaction is still slow, a gradual increase in concentration may be beneficial once the initial cyclization has occurred.
Temperature: Catalyst initiation and turnover are temperature-dependent.
Solution: Most modern Grubbs-type catalysts initiate at room temperature or slightly above (e.g., 40 °C).[10] If the reaction is sluggish, a modest increase in temperature (e.g., to the boiling point of the solvent) can improve the reaction rate. However, excessive heat can lead to catalyst decomposition.
Experimental Protocol: General RCM for Azepane Synthesis
Preparation: In a glovebox, add the appropriate Grubbs catalyst (1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Add freshly distilled and degassed solvent (e.g., DCM or toluene) to the flask.
Substrate Addition: Dissolve the protected diene precursor in the same solvent and add it to the catalyst solution. For challenging substrates, slow addition of the diene using a syringe pump can maintain a low instantaneous concentration, favoring cyclization.[2][12]
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.
Work-up: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify by column chromatography.
Problem 2: Formation of Dimers, Oligomers, or Polymers
The formation of intermolecular side products is a classic sign that the reaction conditions are favoring intermolecular reactions over the desired intramolecular cyclization.
Potential Causes & Solutions:
High Concentration: As the concentration of the diene precursor increases, the probability of two different molecules reacting (intermolecular) becomes higher than the two ends of the same molecule reacting (intramolecular).
Solution: Employ high dilution techniques. Running the reaction at concentrations between 0.01 M and 0.001 M is a standard practice for forming medium-sized rings.[2]
Slow Addition: Using a syringe pump to add the substrate to the reaction vessel over several hours maintains a very low effective concentration, which strongly favors the intramolecular pathway.[2][12]
Problem 3: Alkene Isomerization
The migration of the double bond in the product is a common side reaction in metathesis, leading to a mixture of isomers.[2]
Potential Causes & Solutions:
Catalyst-Mediated Isomerization: Some ruthenium catalysts can promote double bond isomerization, especially at higher temperatures or with prolonged reaction times.
Solution:
Choose a Catalyst with Low Isomerization Rates: Certain catalysts are designed to minimize this side reaction.
Add a Hydride Scavenger: Additives like 1,4-benzoquinone can suppress isomerization pathways.[13]
Minimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed.
Catalyst Selection Guide
The choice of catalyst is paramount for a successful RCM reaction. The table below provides a general guide for selecting a suitable Grubbs-type catalyst for azepane synthesis.
Catalyst Generation
Key Features & Applications
Considerations for Azepane Synthesis
Grubbs 1st Generation
More selective, less reactive.[14] Good for simple, unhindered dienes.
May be too slow for sterically demanding or electron-deficient substrates.
Grubbs 2nd Generation
Higher activity, broader substrate scope.
Generally a good starting point for azepane synthesis. May require optimization to control side reactions.[13]
Hoveyda-Grubbs 2nd Gen.
High stability, allows for lower catalyst loading.[10] Good for challenging substrates.
Excellent choice for complex azepane precursors. Some variants are designed for reduced isomerization.[13]
CAAC Ligated Catalysts
Highly active and suitable for sterically hindered alkenes.[10] Can offer different selectivity in ring-closing vs. oligomerization.[10]
Consider for particularly challenging cyclizations where other catalysts fail.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting an RCM reaction for azepane synthesis.
Caption: A decision-tree for troubleshooting common RCM issues.
References
National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Retrieved from [Link]
ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
ACS Publications. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(21), 4944–4947. [Link]
ACS Publications. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis, 10(19), 11095–11104. [Link]
National Institutes of Health. (2013). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Retrieved from [Link]
PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Retrieved from [Link]
SciSpace. (n.d.). Seven-Membered Rings. Retrieved from [Link]
AIR Unimi. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Retrieved from [Link]
ResearchGate. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. Retrieved from [Link]
ACS Publications. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
ResearchGate. (2003). An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs' Catalyst: Enantiospecific Synthesis of Pacifigorgianes. Retrieved from [Link]
Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
MDPI. (2023). Special Issue: Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. Retrieved from [Link]
MDPI. (2024). Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
ResearchGate. (2021). (PDF) Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. Retrieved from [Link]
National Institutes of Health. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. Retrieved from [Link]
Minimizing side reactions in nitroarene ring expansion
Welcome to the Nitroarene Transformation Technical Support Center . This guide addresses the technical challenges of converting nitroarenes into nitrogen-containing heterocycles.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nitroarene Transformation Technical Support Center .
This guide addresses the technical challenges of converting nitroarenes into nitrogen-containing heterocycles. We distinguish between True Ring Expansion (converting 6-membered nitrobenzenes to 7-membered azepines) and Rearrangement/Contraction (converting 6-membered nitrobenzenes to 5-membered indoles/indazoles).
Triage: Which Protocol Are You Troubleshooting?
Protocol
Transformation
Target Ring Size
Key Reagents
Photochemical Expansion
Nitroarene Azepine
7-Membered
Blue LEDs, Phosphite (), Amine
Bartoli Synthesis
Nitroarene Indole
5-Membered
Vinyl Grignard (3 equiv.),
Davis-Beirut
Nitroarene 2H-Indazole
5-Membered
Base (KOH), Alcohol, aldehyde
Part 1: Photochemical Ring Expansion (Nitroarene
Azepine)
Context: This modern protocol, popularized by the Leonori group, utilizes the deoxygenation of nitroarenes to generate singlet nitrenes, which insert into the benzene ring to form 3H-azepines.
Core Mechanism & Failure Points
The reaction relies on the formation of a Singlet Nitrene .[1][2] If the intermediate relaxes to a Triplet Nitrene , it cannot insert into the ring and instead dimerizes to form azo-compounds (a common side reaction).
Caption: Pathway selectivity relies on maintaining the Singlet Nitrene trajectory. Intersystem Crossing (ISC) leads to azo-dimer waste.
Troubleshooting Guide: Azepine Synthesis
Q1: I am observing significant azo-dimer formation (Ar-N=N-Ar) instead of the azepine. Why?
Root Cause: The nitrene intermediate is undergoing Intersystem Crossing (ISC) to the triplet state before ring expansion can occur. This is often caused by insufficient "trapping" speed or heavy-atom effects.
Corrective Action:
Increase Nucleophile Concentration: If you are trapping the azepine with an amine (to form 2-amino-3H-azepines), increase the amine equivalents (up to 5-10 equiv) to intercept the intermediate faster.
Solvent Viscosity: Switch to a solvent with higher viscosity or different polarity (e.g., from MeCN to HFIP/DCM mixtures) to alter the relaxation dynamics.
Remove Heavy Atoms: Ensure no iodides or bromides are present in the solvent or auxiliary reagents, as these catalyze ISC to the triplet state via the heavy-atom effect.
Q2: The reaction stalls with incomplete conversion of the nitroarene.
Root Cause: Photobleaching of the photocatalyst (if used) or inner-filter effects where the product absorbs the incident light.
Corrective Action:
Phosphite Stoichiometry: Ensure you are using excess triethyl phosphite or triphenyl phosphite (typically 4–5 equiv). The reduction of nitro to nitrene requires 2 equivalents of phosphite; the excess drives the equilibrium.
Wavelength Tuning: The azepine product often absorbs in the UV/blue region. If your product is yellow/orange, it may block light. Switch to a high-power 450-460 nm LED (Blue) rather than 390-400 nm (Violet) to bypass product absorption.
Q3: My azepine product degrades during purification.
Root Cause: 3H-Azepines are hydrolytically unstable and prone to rearrangement back to anilines or polymerization on acidic silica.
Corrective Action:
Deactivated Silica: Pre-treat your silica gel with 1-5% Triethylamine (TEA) before loading the column.
In-situ Reduction: Consider reducing the 3H-azepine immediately in situ (e.g., with
or /Pd) to the fully saturated Azepane , which is chemically stable and easier to handle.
Part 2: Bartoli Indole Synthesis (Nitroarene
Indole)
Context: The Bartoli reaction is the gold standard for converting ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[3]
Protocol Optimization Table
Parameter
Standard Condition
Optimization for Side-Reaction Minimization
Stoichiometry
3.0 Equiv. Vinyl Grignard
3.5 - 4.0 Equiv. (Sacrificial equivalents are consumed by nitroso intermediates).
Temperature
to
Start at , warm strictly to . (Higher temps cause polymerization).
Quench
Sat.
Acidic Workup is mandatory to aromatize the intermediate.
Troubleshooting Guide: Bartoli Synthesis
Q1: I recovered aniline instead of indole.
Root Cause: Over-reduction. The Grignard reagent acted as a reducing agent rather than a nucleophile, or the reaction was quenched too early before the [3,3]-sigmatropic rearrangement.
Corrective Action:
Check Ortho-Substitution: The Bartoli reaction requires an ortho-substituent (R
H). This steric bulk forces the nitro group out of planarity, preventing simple reduction and favoring the [3,3]-rearrangement. Without an ortho-group, aniline is the major product.
Root Cause: Steric hindrance prevents the initial attack on the nitro oxygen.
Corrective Action:
Solvent Switch: Change from pure THF to a THF/DCM mixture. The non-coordinating solvent (DCM) increases the electrophilicity of the nitro group and the reactivity of the Grignard species.
Part 3: Davis-Beirut Reaction (Nitroarene
2H-Indazole)
Context: Base-mediated cyclization of o-nitrobenzyl derivatives.[4]
Q1: I am forming nitrosobenzaldehyde side products.
Root Cause: Unproductive C-N bond cleavage of the hemiaminal intermediate.[5]
Corrective Action:
Water Control: The reaction requires a specific amount of water to protonate intermediates, but too much water favors hydrolysis over cyclization. Optimize the solvent system to MeOH/Water (9:1) . Do not run anhydrous; do not run in >20% water.
References
Photochemical Ring Expansion (Azepines)
Ruffoni, A., et al.[2] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[2][6] Nature Chemistry2024 .
Leonori, D.[2] "A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues." J. Am. Chem. Soc.2023 , 145, 27810.
Bartoli Indole Synthesis
Bartoli, G., et al.[7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[7] Tetrahedron Letters1989 , 30, 2129.[7]
Kürti, L., Czakó, B.[7] "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier Academic Press, 2005 .[7]
Davis-Beirut Reaction
Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis."[8] Accounts of Chemical Research2019 , 52, 2391.
Optimizing recrystallization of 2-(3-Methoxyphenyl)azepane HCl
An in-depth guide to optimizing the recrystallization of 2-(3-Methoxyphenyl)azepane HCl for researchers, scientists, and drug development professionals. Introduction Welcome to the technical support center for the optimi...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to optimizing the recrystallization of 2-(3-Methoxyphenyl)azepane HCl for researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the optimization of 2-(3-Methoxyphenyl)azepane HCl recrystallization. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity of this azepane derivative is critical for downstream success, regulatory compliance, and final product efficacy.[1][2][3] This guide, structured in a responsive question-and-answer format, serves as a resource for troubleshooting common issues and answering frequently asked questions. It is designed to provide both procedural steps and the underlying chemical principles to empower you to solve challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for selecting a recrystallization solvent for an amine hydrochloride salt like 2-(3-Methoxyphenyl)azepane HCl?
A1: The ideal solvent system for recrystallization hinges on differential solubility. The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[4] For amine hydrochlorides, which are ionic salts, polarity is the key.
Solubility Mechanism: As a salt, 2-(3-Methoxyphenyl)azepane HCl is more polar than its free-base form.[5] Therefore, polar protic solvents like alcohols (ethanol, isopropanol, methanol) are often good starting points because they can solvate both the chloride anion and the ammonium cation.
The "Like Dissolves Like" Principle: The molecule has a non-polar aromatic ring and an aliphatic azepane ring, but the hydrochloride group dominates its properties, making it suitable for polar solvents.
Solvent Pairs: A common and highly effective strategy is to use a solvent pair.[6] This involves a "soluble" solvent in which the compound dissolves well (e.g., ethanol) and a less polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes). The anti-solvent is added to the hot, saturated solution to induce precipitation upon cooling. For hydrochloride salts, 2-propanol is often preferred over ethanol as many salts are too soluble in ethanol, leading to poor recovery.[7] The addition of diethyl ether (Et2O) can then help precipitate the salt.[7]
Q2: What is a reliable, general-purpose protocol to start with for recrystallizing 2-(3-Methoxyphenyl)azepane HCl?
A2: The following is a robust starting protocol that can be optimized.
Experimental Protocol: General Recrystallization
Dissolution: Place the crude 2-(3-Methoxyphenyl)azepane HCl in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) in portions until the solid just dissolves. Keep the solution at or near its boiling point.
Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot gravity filtration through fluted filter paper. This step is crucial for removing particulate matter and colored impurities, which can be further addressed by adding a small amount of activated carbon to the solution before filtration.
Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature. Slow cooling is vital for forming large, pure crystals.[8] Rushing this step can cause the compound to "crash out," trapping impurities.[9]
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the mother liquor.[10]
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions based on chemical principles.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with impure compounds or when the solvent system is not ideal.
Causality: The melting point of the solute is depressed by the presence of impurities. If the solution becomes supersaturated while it is still hot enough for the impure compound to be molten, it will separate as an oil.
Solutions:
Re-dissolve and Add More Solvent: Return the flask to the heat source, re-dissolve the oil, and add a small amount of additional "soluble" solvent (1-2 mL).[9] This keeps the compound soluble to a lower temperature, hopefully below its depressed melting point, allowing for proper crystal formation.
Change the Solvent System: The polarity of the solvent may be too close to that of the compound. Switch to a less polar single solvent or adjust the ratio in a binary solvent system. For instance, if using methanol/water, increase the proportion of methanol.
Slower Cooling: A high degree of supersaturation can be caused by rapid cooling.[4] Ensure the solution cools slowly. Insulating the flask can help achieve a more gradual temperature drop.[9]
Q4: My final product yield is unacceptably low. What are the likely causes and optimization strategies?
A4: Low yield is a frequent problem in recrystallization, typically stemming from using too much solvent or the compound having significant solubility even at low temperatures.
Causality: Every compound has some degree of solubility in the mother liquor, even when cold. Using an excessive amount of solvent magnifies this loss.
Solutions:
Minimize Solvent Volume: The most critical factor is to use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
Boil Off Excess Solvent: If you suspect too much solvent was added, gently boil the solution to evaporate a portion of it, then attempt the cooling process again.[9]
Optimize the Solvent System: Select a solvent in which your compound is less soluble at cold temperatures. Refer to the solvent selection table below.
Utilize an Anti-Solvent: A powerful technique is to dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" (anti-solvent) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly. This carefully controlled precipitation can significantly boost yield.
Solvent System Selection Table for Amine Hydrochlorides
Solvent/System
Type
Polarity
Typical Use Case
Isopropanol (IPA)
Protic
High
Good starting point for many HCl salts. Often provides a good balance of solubility at high and low temperatures.[7]
Ethanol (EtOH)
Protic
High
Excellent solvent, but the compound may be too soluble, leading to lower yields.[7]
Methanol (MeOH)
Protic
Very High
Similar to ethanol; high solubility can be a problem for yield.
IPA / Diethyl Ether
Protic/Aprotic
Mixed
A classic combination. Dissolve in hot IPA, then add ether as an anti-solvent to induce crystallization.[7]
Ethanol / Ethyl Acetate
Protic/Aprotic
Mixed
A slightly less volatile anti-solvent than ether, which can be easier to handle.
Dichloromethane / Hexanes
Aprotic
Mixed
Useful if the compound has significant non-polar character and is difficult to crystallize from alcohols.
Water
Protic
Very High
Can be an excellent solvent for very polar salts, often yielding extremely pure product, but recovery can be difficult.[6]
Q5: The final product is discolored or still shows impurities by analysis. How can I improve its purity?
A5: The goal of recrystallization is purification. If impurities persist, the chosen solvent may not be effectively separating them, or procedural steps may need refinement.
Causality: Impurities are retained if they have similar solubility profiles to the target compound in the chosen solvent or if they become trapped within a rapidly formed crystal lattice.
Solutions:
Use Activated Carbon: For colored impurities, add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration. The carbon adsorbs large, flat, aromatic colored molecules. Do not add carbon to a boiling solution, as it can cause violent bumping.
Perform Hot Filtration: Insoluble impurities should be removed by filtering the hot, saturated solution through fluted filter paper. This must be done quickly to prevent premature crystallization in the funnel.
Re-evaluate the Solvent: The ideal solvent should dissolve the target compound when hot but keep impurities dissolved (or completely undissolved) when cold. If an impurity co-crystallizes, a different solvent system is required. Analyze the impurity's structure to predict a solvent that will better solvate it.[7]
Slow Down Crystal Growth: Ensure the cooling process is slow. Rapid crystal formation can trap pockets of impure mother liquor within the crystal lattice, a process known as occlusion.
The following diagram outlines a decision-making process for when initial crystallization attempts fail.
Caption: Troubleshooting flowchart for recrystallization.
References
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available from: [Link]
ResearchGate. Purification of organic hydrochloride salt?. (2017). Available from: [Link]
Singh, K., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available from: [Link]
Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Available from: [Link]
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available from: [Link]
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. Available from: [Link]
Almansa, C., et al. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2023). Available from: [Link]
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. (2018). Available from: [Link]
Shuppert, W. L. (1987). U.S. Patent No. 4,670,232. U.S. Patent and Trademark Office.
Fischer, U., et al. (2012). European Patent No. EP 2436381 A1. European Patent Office. Available from: [Link]
PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). Available from: [Link]
AIChE. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. (2012). Available from: [Link]
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Available from: [Link]
Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available from: [Link]
El-Ghozzi, M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. Available from: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving NMR Impurities & Spectral Anomalies
Status: Operational
Lead Scientist: Dr. H. Chen, Senior Application Scientist
Executive Summary: The "Seven-Membered" Problem
If you are synthesizing 2-substituted azepanes (e.g., Balanol analogues, HDAC inhibitors), you are likely facing a specific set of NMR challenges. Unlike stable 5- or 6-membered rings, the azepane core is conformationally hyper-mobile. When combined with N-protecting groups (Boc, Cbz) or amide functionalities, this creates a "perfect storm" for NMR analysis.
The Core Conflict: 7-membered rings exist in a flux of chair, twist-chair, boat, and twist-boat conformers.[1] Substituents at the C2 position introduce steric strain that slows these interconversions, often placing them on the intermediate NMR time scale. This results in broad signals, "missing" carbons, or doubled peaks that mimic impurities.
Module A: The "Ghost" Impurities (Rotamers & Conformation)
Symptom: Your LCMS indicates a pure compound (>95%), but the
NMR shows doubled peaks, broad mounds in the baseline, or an integrated proton count that doesn't match.
Root Cause Analysis
N-Amide/Carbamate Rotamerism: The
bond has partial double-bond character. In 2-substituted azepanes, the steric bulk at C2 forces the protecting group (Boc/Cbz) into specific, slow-exchanging rotamers (syn/anti).
Ring Flux: The azepane ring is flipping between twist-chair and twist-boat forms. If this rate matches the NMR frequency, signals broaden into the baseline (coalescence).
Troubleshooting Protocol: Variable Temperature (VT) NMR
Do not attempt to purify "impurities" until you validate they are not rotamers.
Step-by-Step Validation:
Solvent Switch: Run the sample in DMSO-
instead of CDCl. DMSO often raises the energy barrier or solvates the molecule differently, sharpening peaks.
High-Temperature Experiment:
Setup: Dissolve 5-10 mg of sample in DMSO-
(boiling point 189°C) or Tetrachloroethane- (if solubility allows).
Acquisition: Acquire spectra at 25°C, 50°C, 80°C, and 100°C.
Interpretation: If the "impurity" peaks merge with the main peaks and sharpen into a single set of signals at high temperature, they are rotamers, not chemical impurities.
Data Table: Common Rotameric Shifts in N-Boc-2-Substituted Azepanes
Proton Position
Typical Shift (Rotamer A)
Typical Shift (Rotamer B)
Behavior at 80°C
| N-Boc (
-Butyl) | 1.40 ppm (s) | 1.45 ppm (s) | Coalesces to single singlet |
| C2-H (Chiral Center) | 3.80–4.20 ppm (broad) | 4.30–4.60 ppm (broad) | Sharpens to single multiplet |
| C7-H (Geminal) | 3.20 ppm (m) | 3.50 ppm (m) | Averages |
Visual Guide: The Rotamer Decision Tree
Caption: Decision logic for distinguishing spectral artifacts (rotamers) from actual chemical impurities.
Module B: Synthetic Impurities (RCM Route)
Context: Ring-Closing Metathesis (RCM) using Grubbs catalysts is the most common route to azepanes.
Symptom: NMR shows olefinic protons (
ppm) that do not integrate correctly, or multiple olefinic species.
Common Chemical Impurities
Oligomers/Dimers: RCM is a competition between intramolecular cyclization (forming the azepane) and intermolecular dimerization.
NMR Sign: Broad multiplets in the olefin region that persist even after VT-NMR.
Fix: High dilution is required (
M). If dimers form, they are difficult to separate by flash chromatography due to similar polarity.
Isomerized Olefins: Ruthenium hydride species (formed from catalyst decomposition) can cause the double bond to migrate (e.g., from
to enamide).
NMR Sign: New vinyl protons appearing as doublets or triplets rather than the expected multiplets.
Ruthenium Residues: Paramagnetic Ru trapped in the amine can cause general line broadening.
Protocol: RCM Cleanup & Validation
Scavenger Treatment: Upon reaction completion, add Silica-Thiol or imidazole (50 equiv relative to catalyst) and stir for 2 hours. This coordinates the Ru and allows it to be filtered off.
Concentration Check: If dimers are observed, repeat synthesis at
M concentration.
Catalyst Selection: Switch from Grubbs II to Zhan 1B or M73-SIMes . These often produce fewer isomerized byproducts in macrocyclization/heterocycle formation [1].
Visual Guide: RCM Competition Pathways
Caption: Kinetic competition in RCM. Dilution favors the green path (Azepane); concentration favors the red path (Oligomers).
Context: Converting 2-substituted cyclohexanones to azepanes via Schmidt reaction (
) or Beckmann rearrangement.
Symptom: The spectra look clean, but the compound is biologically inactive or the coupling constants () don't match the predicted chair-like transition state.
The Regioselectivity Trap
The nitrogen insertion can occur on either side of the carbonyl.
Migration of More Substituted Carbon: Usually preferred (electronic stabilization).
Migration of Less Substituted Carbon: Can occur if steric bulk prevents the anti-periplanar alignment required for migration [2].
Diagnostic Protocol (HMBC):
You must verify the connectivity of the carbonyl carbon.
Locate the Carbonyl Carbon (
) in NMR ( ppm).
Run HMBC (Heteronuclear Multiple Bond Correlation) .
Analysis:
If
inserted between Carbonyl and , the Carbonyl will show correlations to protons further away (3-bond) that are distinct from the expected alpha-proton.
Look for the
correlation from the amide to the adjacent carbons.
FAQ: Rapid Fire Troubleshooting
Q: My amine signals are extremely broad in CDCl3, but I don't have rotamers.A: This is likely acid-catalyzed exchange. CDCl
is naturally acidic (forming DCl).
Fix: Filter your CDCl
through basic alumina before use, or add a few grains of anhydrous to the NMR tube. Alternatively, add a drop of to wash out the NH signal entirely to simplify the spectrum [3].
Q: I see a "doublet of doublets" for my C2 proton, but it should be a simple triplet.A: The azepane ring is puckered. The adjacent protons at C3 are non-equivalent (diastereotopic) due to the ring's twist. One is axial-like, one is equatorial-like. This creates complex splitting patterns (
, , ). This is normal for 7-membered rings.
Q: How do I remove residual DMF/DMSO from my azepane oil?A: Azepanes are often viscous oils that trap high-boiling solvents.
Fix: Dissolve the oil in Et
O or EtOAc and wash 3x with water (for DMF) or brine (for DMSO). If the amine is free (unprotected), convert it to the HCl salt (add HCl in dioxane). The salt will precipitate as a solid, excluding the solvent. You can free-base it later.
References
Drug Hunter. (2023).[2][3][4] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
Gnägi, L., Arnold, R., Giornal, F., & Renaud, P. (2021).[5] Regio- and stereoselectivity of the intramolecular Schmidt reaction. ResearchGate. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
Technical Support Center: Stability & Handling of 2-(3-Methoxyphenyl)azepane
Executive Summary 2-(3-Methoxyphenyl)azepane is a lipophilic, cyclic secondary amine structurally related to dissociative agents like methoxphenidine (MXP) and deschloroketamine analogs. Stability Verdict: Chemical Stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(3-Methoxyphenyl)azepane is a lipophilic, cyclic secondary amine structurally related to dissociative agents like methoxphenidine (MXP) and deschloroketamine analogs.
Stability Verdict:
Chemical Stability (PBS/Buffer, pH 7.4):High. The molecule lacks hydrolyzable groups (esters/amides). It is stable in aqueous buffers for >24 hours if protected from light.
Plasma Stability:High. Resistant to plasma esterases.
Metabolic Stability (Microsomes/Hepatocytes):Low to Moderate. Highly susceptible to oxidative metabolism (Phase I) via Cytochrome P450 enzymes, primarily leading to O-demethylation and ring hydroxylation.
Stability & Degradation Modules
Module A: Chemical Stability (In Vitro / Buffer)
Primary Risk: Oxidation of the secondary amine (slow) and precipitation due to lipophilicity.
Hydrolysis:None. The azepane ring and the ether linkage (methoxy group) are resistant to spontaneous hydrolysis at physiological pH.
Solubility: The calculated pKa is approximately 9.5–10.2 . At pH 7.4, the compound is predominantly protonated (cationic), which aids solubility, but the lipophilic methoxyphenyl group may drive aggregation at concentrations >100 µM.
O-Demethylation: The 3-methoxy group is a prime target for CYP2D6 and CYP3A4, converting the parent into the corresponding phenol (3-hydroxyphenyl metabolite).
Ring Hydroxylation: Oxidation of the azepane ring (lactam formation or hydroxyl insertion).
Glucuronidation: The resulting phenol is rapidly conjugated in Phase II metabolism.
Interactive Troubleshooting Guide (FAQ)
Scenario 1: "My compound precipitates in PBS or Cell Media."
Cause: While protonated, the lipophilicity (LogP ~2.5–3.0) can cause "crashing out" in high-salt buffers like PBS if the stock concentration is too high.
Solution:
Prepare a 10–20 mM stock in pure DMSO .
Dilute into the assay buffer such that the final DMSO concentration is <0.5% .
Sonicate the buffer solution for 5 minutes at room temperature to ensure dispersion.
Scenario 2: "I see rapid loss of parent compound in Liver Microsomes (HLM), but not in Plasma."
Cause: This confirms the absence of esterase sensitivity (plasma stable) and the presence of CYP-mediated metabolism (microsomal instability). This is the expected profile for aryl-azepanes.
Solution: This is not a degradation "failure" but a pharmacokinetic feature.
Action: Measure the Intrinsic Clearance (
) . If the half-life () is <15 minutes, consider using a CYP inhibitor (e.g., 1-aminobenzotriazole) to validate the mechanism.
Scenario 3: "The LC-MS signal is drifting/variable in my stock solution."
Cause: Secondary amines can react with atmospheric CO₂ to form carbamates reversibly, or undergo slow N-oxidation if left in light.
Solution:
Store stocks at -20°C under nitrogen/argon.
Use amber glass vials to prevent photo-oxidation.
Acidify the mobile phase (0.1% Formic Acid) to break any carbamate adducts during analysis.
Visualized Workflows
Diagram 1: Stability Testing Decision Tree
Use this logic flow to determine the source of compound loss in your assay.
Caption: Step-by-step isolation of degradation mechanisms. For 2-(3-Methoxyphenyl)azepane, expect stability in Buffer and Plasma, but loss in HLM.
Diagram 2: Predicted Metabolic Pathway
The primary route of instability in a physiological system.
Caption: The dominant instability pathway is oxidative O-demethylation followed by Phase II conjugation.
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compound: 2-(3-Methoxyphenyl)azepane (1 µM final).
Stop Solution: Acetonitrile with Internal Standard (e.g., Verapamil).
Procedure:
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 mins.
Initiation: Add NADPH solution to start the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the parent ion (approx
).
Data Analysis:
Plot
vs. Time.
Slope
gives .
Typical Result: Expect
between 15–45 minutes (High Clearance).
Protocol B: Chemical Stability Baseline
Purpose: To rule out non-enzymatic degradation.
Prepare 1 µM compound in PBS (pH 7.4).
Incubate at 37°C for 24 hours .
Analyze by LC-MS.
Acceptance Criteria: >95% recovery. If <95%, check for precipitation or light sensitivity.
Reference Data
Parameter
Value / Characteristic
Notes
Molecular Weight
205.30 g/mol
Monoisotopic mass
Calculated LogP
~2.6
Lipophilic; crosses BBB easily
pKa (Base)
~9.8
Protonated at physiological pH
Plasma Protein Binding
High (>90%)
Expected based on lipophilicity
Major Metabolite
O-desmethyl-2-phenylazepane
Active phenol metabolite
Receptor Target
NMDA Receptor
Channel blocker (PCP site)
References
Chemical Structure & Properties
Santa Cruz Biotechnology. (n.d.). 2-(4-Methoxy-phenyl)-azepane. (Analogous structure reference for physical properties).[1]
Metabolic Pathways of 1,2-Diarylethylamines
McLaughlin, G., et al.[2] (2016).[2][3][4] Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. (Establishes O-demethylation and hydroxylation as primary metabolic routes for methoxyphenyl-substituted amines).
Azepane Synthesis & Stability
Mykura, R., et al.[5] (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.[5] (Demonstrates the chemical robustness of the azepane scaffold under reductive and oxidative synthetic conditions).
General Microsomal Stability Protocols
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.Drug Metabolism and Disposition. (The gold-standard methodology for the SOPs provided above).
Azepane Analytical Hub: GC-MS Troubleshooting & Fragmentation Guide
Introduction: The Azepane Challenge Azepanes (seven-membered saturated nitrogen heterocycles) represent a critical pharmacophore in drug development, appearing in antihistamines (e.g., Azelastine), opioids, and increasin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azepane Challenge
Azepanes (seven-membered saturated nitrogen heterocycles) represent a critical pharmacophore in drug development, appearing in antihistamines (e.g., Azelastine), opioids, and increasingly in novel psychoactive substances (NPS).
Analyzing these compounds via GC-MS presents a dual challenge:
Chromatographic Instability: As secondary amines, azepanes possess a lone pair on the nitrogen that interacts aggressively with active silanol sites in the GC flow path, leading to severe peak tailing.
Spectral Ambiguity: The flexibility of the seven-membered ring leads to complex fragmentation patterns (ring contraction) that can be easily confused with isomeric cyclohexylamines or piperidines.
This guide provides a self-validating workflow to resolve these issues.
Module 1: Chromatographic Anomalies (The Front End)[1]
Issue: "My azepane peak is tailing significantly, or I see non-linear calibration curves at low concentrations."
Diagnosis & Causality
Tailing in azepanes is rarely a column phase issue; it is almost always an activity issue . The secondary amine (
) acts as a Lewis base, hydrogen-bonding with acidic silanol groups () on the liner, glass wool, or column head.
Troubleshooting Workflow
Symptom
Probable Cause
Corrective Action
Shark-fin tailing
Active sites in inlet liner
Switch to Ultra-Inert (UI) splitless liners with deactivated glass wool. Avoid "unpacked" liners which reduce vaporization efficiency.
Peak disappearance (<10 ng)
Irreversible adsorption
Priming: Inject a high-concentration standard (100 µg/mL) to temporarily saturate active sites before running trace samples.
Broadening over time
Matrix accumulation
Trim the column: Remove 10-20 cm from the inlet side. Matrix debris acts as a secondary stationary phase.
Ghost peaks
Thermal degradation
Azepanes are thermally labile. Lower inlet temperature to 230°C . If using splitless, ensure purge time is optimized (0.75 min) to clear the inlet.
Visualization: Tailing Logic Flow
Figure 1: Decision tree for diagnosing peak tailing in amine analysis. Persistent tailing despite hardware maintenance indicates a chemical need for derivatization.
Module 2: Mass Spectral Interpretation (The Detector End)
Issue: "I cannot distinguish my azepane derivative from its piperidine or cyclohexylamine isomers."
The Mechanistic Baseline
The fragmentation of azepanes is dominated by
-cleavage initiated by the radical cation on the nitrogen. Because the ring is seven-membered and flexible, it often undergoes ring contraction or extensive hydrogen rearrangement.
Key Diagnostic Ions
Ion Type
Mechanism
Diagnostic Value
Molecular Ion ()
Radical cation formation
Weak/Absent. The odd-electron ion is unstable due to rapid -cleavage.
Loss of -Hydrogen
Moderate. Often observed in unsubstituted azepanes ( 98).
-Cleavage
C-C bond break next to N
High. Generates the iminium ion. For N-methyl azepane, look for 57 or 58.
Ring Contraction
Loss of (Ethylene)
Critical. Distinguishes azepanes from piperidines. Azepanes often lose ethylene to form a 5-membered ring ion.
FAQ: Distinguishing Isomers
Q: How do I differentiate a 1-methylazepane from a cyclohexylamine derivative?A: Look for the Iminium Ion Series .
Azepanes: Tend to fragment via ring opening to produce ions at
44, 58, 72 (series ).
Cyclohexylamines: Often show a dominant
-cleavage losing the entire amine group if it's exocyclic, or specific ring fragmentation ( 56 for cyclohexene loss) if the amine is attached to the ring.
Verification: You must use a reference standard or retention index (RI). Mass spectrometry alone is often insufficient for positional isomers without derivatization.
Visualization: Fragmentation Pathway
Figure 2: Primary fragmentation pathways for azepane. Alpha-cleavage is the kinetically favored route, leading to ring opening.
Module 3: Derivatization Protocol (The Solution)
Context: If Module 1 (Deactivation) fails, you must chemically alter the analyte. Acylation is the gold standard for azepanes. It converts the polar secondary amine (
group. This increases mass by 96 Da, improving stability, and the fluorine atoms provide excellent sensitivity if using Negative Chemical Ionization (NCI) mode.
Alternative: PFPA (Pentafluoropropionic anhydride) for even higher mass shift and lipophilicity.
Standard Operating Procedure (SOP)
Reconstitution: Dissolve dry residue of azepane sample in 50 µL Ethyl Acetate.
Addition: Add 50 µL TFAA.
Incubation: Cap and heat at 60°C for 20 minutes .
Note: Azepanes are sterically flexible; mild heat ensures complete reaction compared to piperidines.
Evaporation: Evaporate to dryness under a stream of Nitrogen (
) to remove excess acid (byproduct).
Critical: Excess acid damages the GC column phase.
Reconstitution: Reconstitute in 100 µL Ethyl Acetate for injection.
Validation Check:
The resulting mass spectrum should show a molecular ion at
. The base peak often shifts to the perfluoroalkyl group ( 69 for ) or the acylated iminium ion.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Hexamethyleneimine (Azepane). NIST Chemistry WebBook, SRD 69.[1] [Link]
Lin, D. L., et al. (2017). "Differentiation of isomers of N-alkylated cathinones by GC-EI-MS-MS." Analytical Sciences, 32(8), 831-837.[2] [Link]
Segura, J., et al. (1998). "Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples." Journal of Chromatography B, 713(1), 61-90. [Link]
1H NMR Spectrum Analysis of 2-(3-Methoxyphenyl)azepane: A Comparative Guide
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Methoxyphenyl)azepane , designed for researchers and drug development professionals. This document synthesizes experimental princ...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Methoxyphenyl)azepane , designed for researchers and drug development professionals. This document synthesizes experimental principles with comparative data to distinguish this specific regioisomer from its structural alternatives.
Executive Summary
2-(3-Methoxyphenyl)azepane is a pharmacophore scaffold often explored in medicinal chemistry as a ring-expanded analog of phenylpiperidines (e.g., dissociative agents or analgesics). In synthetic workflows, the primary analytical challenge is distinguishing the target meta-isomer (3-OMe) from its ortho (2-OMe) and para (4-OMe) regioisomers, which may arise from non-selective starting materials or rearrangement side reactions.
This guide evaluates the "performance" of 1H NMR spectroscopy as a diagnostic tool, providing specific chemical shift assignments and a comparative framework to validate structural identity with high confidence.
Experimental Protocol & Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended for characterizing azepane derivatives.
Solvent System: Chloroform-d (
) is the standard solvent. It minimizes H-bonding broadening of the amine proton compared to DMSO-, allowing for better resolution of the benzylic methine signal.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Key Parameters:
Pulse Angle: 30° or 45° (to prevent saturation).
Relaxation Delay (
): 2.0 seconds (critical for accurate integration of aromatic protons).
Spectral Analysis: 2-(3-Methoxyphenyl)azepane
The spectrum of the 3-methoxy isomer is characterized by a lack of symmetry in the aromatic region and a distinct benzylic signal.
A. Assignment Table (Diagnostic Expectations)
Based on substituent additivity rules applied to the 2-phenylazepane scaffold [1, 2].
Position
Type
Shift (, ppm)
Multiplicity
Integration
Diagnostic Logic
Ar-H ()
Aromatic
7.20 – 7.25
Triplet (t)
1H
Meta-proton; typically the most downfield aromatic signal in this system.
Ar-H ()
Aromatic
6.90 – 6.95
Doublet (d)
1H
Ortho to alkyl, meta to OMe.
Ar-H ()
Aromatic
6.85 – 6.90
Narrow doublet/Singlet
1H
Isolated between alkyl and OMe; typically shows small meta-coupling ( Hz).
Ar-H ()
Aromatic
6.75 – 6.80
dd or ddd
1H
Ortho to OMe, para to alkyl. Shielded by resonance.
-H
Benzylic
3.75 – 3.95
dd or ddd
1H
Critical Handle. Deshielded by the aromatic ring and nitrogen. Multiplicity depends on conformation (axial/equatorial).
Methoxy
3.78 – 3.82
Singlet (s)
3H
Sharp singlet; standard diagnostic for methoxy presence.
-H
-CH2
2.80 – 3.10
Multiplet
2H
Adjacent to Nitrogen; deshielded but less than -H.
-H
Ring
1.50 – 2.00
Broad Multiplets
8H
The "azepane hump"; complex overlapping signals.
N-H
Amine
1.80 – 2.50
Broad Singlet
1H
Exchangeable; shift varies with concentration and water content.
B. Structural Insights[1][2]
The Benzylic Proton (
): This proton appears as a doublet of doublets (dd) or doublet of doublets of doublets (ddd) in the 3.75–3.95 ppm range. Its coupling constants ( Hz and Hz) reveal the ring conformation (typically a twist-chair), distinguishing it from the open-chain amine precursors which lack this cyclic constraint.
Aromatic Asymmetry: The 3-methoxy substitution breaks the symmetry of the phenyl ring, resulting in a complex 4-proton pattern (ABCD system) rather than the simplified patterns seen in symmetric isomers.
Comparative Performance: Distinguishing Isomers
The core value of this analysis lies in differentiating the target from its likely impurities. The table below compares the 3-methoxy (Meta) target against the 2-methoxy (Ortho) and 4-methoxy (Para) alternatives.
1H d, 1H t, 1H t, 1H d Key: Complex multiplets; shifts pushed downfield/upfield by ortho-effect.
Benzylic Shift ()
~3.85 ppm Standard benzylic position.
~3.80 ppm Slightly shielded due to resonance donation from para-OMe.
~4.20 – 4.40 ppm Significantly deshielded due to steric compression and anisotropy from the ortho-OMe group.
Methoxy Shift
~3.80 ppm
~3.78 ppm
~3.82 – 3.85 ppm (often slightly downfield).
Mechanism of Differentiation
Vs. 4-OMe: The 4-isomer is easily identified by its symmetric AA'BB' aromatic signals (two doublets integrating to 2H each). The 3-isomer shows four distinct 1H signals.[1][2]
Vs. 2-OMe: The 2-isomer (ortho) induces a significant downfield shift of the benzylic proton (
) often >4.0 ppm due to the "ortho effect" (steric clash forcing the ring out of plane or anisotropic deshielding). The 3-isomer retains the standard ~3.85 ppm shift observed in the unsubstituted 2-phenylazepane parent [1].
Isomer Verification Workflow
The following decision tree outlines the logical steps to confirm the identity of 2-(3-methoxyphenyl)azepane using 1H NMR data.
Figure 1: Decision logic for distinguishing regioisomers of methoxyphenyl azepanes based on spectral features.
References
Synthesis and NMR Characterization of 2-Phenylazepane Derivatives
Source: Royal Society of Chemistry / Perkin Transactions
Note: Provides baseline chemical shifts for the 2-phenylazepane scaffold used to derive substituent effects.
Regioisomeric Differentiation of Ring-Substituted Phenylalkylamines
Source: ResearchGate / Chromatographia
Note: Establishes the aromatic patterns for 2-, 3-, and 4-methoxy substituted phenyl rings in amine systems.
Basic Concepts of NMR: Distinguishing Isomers
Source: Magritek
Note: General methodology for using symmetry and integration to distinguish structural isomers.
Mass spectrometry fragmentation pattern of 2-(3-Methoxyphenyl)azepane
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(3-Methoxyphenyl)azepane , a structural analog often encountered in forensic toxicology and drug development researc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(3-Methoxyphenyl)azepane , a structural analog often encountered in forensic toxicology and drug development research. This molecule represents a ring-expanded homolog of the phenylethylamine and phenylpiperidine classes (e.g., related to Methoxphenidine isomers).
The guide compares the analytical performance of Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS) for this compound, providing derived fragmentation pathways and differentiation strategies for structural isomers.
Executive Summary: Analytical Profile
2-(3-Methoxyphenyl)azepane (MW: 205.29 Da) presents a unique analytical challenge due to its structural similarity to isomeric phenylpiperidines (e.g., N-methyl-2-phenylpiperidine derivatives). Accurate identification requires understanding the specific ring-strain release mechanisms of the 7-membered azepane ring versus the 6-membered piperidine analogs.
Primary Application: Forensic identification of novel psychoactive substances (NPS) and dissociative anesthetic analogs.
Key Differentiator: The dominance of the m/z 98 immonium ion in EI-MS, distinct from the m/z 84 base peak typical of piperidine analogs.
In Electron Ionization (70 eV), the fragmentation is driven by the radical site initiated at the nitrogen atom. The 7-membered azepane ring possesses higher conformational flexibility and ring strain than piperidine, influencing the fragmentation kinetics.
Mechanism 1: -Cleavage (Dominant)
The primary fragmentation event is the homolytic cleavage of the C2–C(aryl) bond. This is energetically favored according to Stevenson’s Rule, as the positive charge is better stabilized on the nitrogen-containing fragment (forming an immonium ion) than on the aryl radical.
Ionization: Removal of an electron from the Nitrogen lone pair
( 205).
-Cleavage: The bond connecting the 3-methoxyphenyl group to the azepane ring breaks.
Product: Formation of the 1-azepinium ion (
98) and a neutral 3-methoxyphenyl radical.
Mechanism 2: Ring Contraction & Hydrogen Rearrangement
Secondary pathways involve the internal fragmentation of the azepane ring, often yielding ions at
56 () and 42 () via retro-Diels-Alder-like mechanisms or loss of ethylene/propene.
Visualization of Fragmentation Pathway
The following diagram illustrates the critical bond-breaking events distinguishing 2-(3-Methoxyphenyl)azepane from its isomers.
Figure 1: Mechanistic pathway for EI fragmentation. The formation of the m/z 98 azepinium ion is the diagnostic base peak.
Experimental Protocol: Comparative Analysis
To replicate these results or validate the compound against an internal standard, follow this proven workflow.
Method A: GC-MS (Structural Confirmation)
Objective: Differentiate 2-(3-Methoxyphenyl)azepane from regioisomers (e.g., 3- or 4-substituted azepanes).
Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temperature Program:
Hold 80°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
MS Source: 230°C, 70 eV.
Scan Range:
40–450.
Expected Results:
Retention Time: Elutes after the piperidine homologs due to the larger ring size (increased lipophilicity/boiling point).
Spectrum:
205 (Molecular Ion, ~5-10% abundance).
98 (Base Peak, 100% abundance).
176 (Minor, M - ).
134 (Minor, loss of ring fragment).
Method B: LC-ESI-MS/MS (Quantification)
Objective: High-sensitivity detection in biological matrices (plasma/urine).
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
The primary risk in analysis is misidentification with N-Methyl-2-(3-methoxyphenyl)pyrrolidine or substituted piperidines .
Compound
Structure
Base Peak (EI)
Key Secondary Ions
Differentiation Strategy
2-(3-Methoxyphenyl)azepane
7-Membered Ring
98
205, 56, 42
Late RT on DB-5MS; Ratio of 56/42 differs from piperidines.
2-(3-Methoxyphenyl)piperidine
6-Membered Ring
84
191, 56
Base peak is -14 Da (one less ). Easily distinguished by mass.
N-Methyl-2-phenylpiperidine
6-Membered (N-Me)
98
175, 99
Critical Isomer. Base peak is identical ( 98). Must use Retention Time (Azepane elutes later) or secondary fragmentation ratios.
Logic for Differentiation
While the base peak (
98) is identical for the azepane and the N-methyl-piperidine isomer, the secondary fragmentation differs:
Azepane: Tends to show higher abundance of
55/56 due to the flexibility of the 7-membered ring undergoing ring contraction.
Piperidine: The rigid 6-membered ring often yields cleaner spectra with fewer low-mass ring-scission products.
References
ChemicalBook. (n.d.). (S)-2-(3-Methoxyphenyl)azepane Product Description. Retrieved from
O'Byrne, P. et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Atlantic Technological University. Retrieved from
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Cyclic Compounds. Retrieved from
National Institutes of Health (NIH). (2019). Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry. Retrieved from
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). The 2013 Research on Drug Evidence Report (Analogous Fragmentation Studies). Retrieved from
Validation
A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 2-(3-Methoxyphenyl)azepane
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for developing and validating a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(3-Methoxyphenyl)azepane, a representative small molecule of interest in pharmaceutical development. This document will navigate the critical choices in sample preparation, chromatography, and mass spectrometry, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative for a Validated Quantification Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its high sensitivity, selectivity, and speed make it superior to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), especially for the low concentrations often encountered in biological samples.[2]
Method Development and Validation: A Triad of Considerations
The development of a reliable LC-MS/MS method is a systematic process that balances three key pillars: sample preparation, chromatographic separation, and mass spectrometric detection. The choices made in each of these areas directly impact the final performance of the assay. The entire process is governed by stringent validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), with the ICH M10 guideline being the harmonized standard for bioanalytical method validation.[3][4][5]
Strategic Sample Preparation: The Foundation of a Clean Analysis
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[6][7] The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of cleanliness.
Comparison of Common Sample Preparation Techniques
Technique
Principle
Advantages
Disadvantages
Best Suited For
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.
Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).
Cleaner extracts than PPT, can provide some analyte concentration.[9]
More labor-intensive, requires solvent optimization, and can be difficult to automate.
When a cleaner sample is needed and the analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the analyte.
Provides the cleanest extracts, high analyte concentration, and can be automated.
More expensive, requires method development to select the appropriate sorbent and solvents.
When high sensitivity and minimal matrix effects are required, especially for regulatory submission.
For 2-(3-Methoxyphenyl)azepane, a compound with a likely basic character due to the azepane ring, a mixed-mode cation-exchange SPE could provide excellent selectivity and recovery.[10] However, for initial method development, LLE with an organic solvent like methyl tert-butyl ether (MTBE) at an alkaline pH would be a logical and cost-effective starting point.
Chromatographic Separation: Achieving Specificity
The role of the liquid chromatography (LC) system is to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer. A well-developed chromatographic method is crucial for minimizing ion suppression and ensuring accurate quantification.
Key parameters to optimize include:
Column Chemistry: A C18 reversed-phase column is a versatile starting point for many small molecules.[11] The choice of particle size (e.g., sub-2 µm for UHPLC) will influence the efficiency and speed of the separation.
Mobile Phase: A mixture of an aqueous phase (often with a modifier like formic acid to improve peak shape and ionization efficiency) and an organic phase (typically acetonitrile or methanol) is used.[11] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with different polarities.
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and run time.
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides two layers of selectivity. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule of 2-(3-Methoxyphenyl)azepane, [M+H]⁺), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) then selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.[1]
The optimization of MS/MS parameters involves:
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like 2-(3-Methoxyphenyl)azepane.
Precursor and Product Ions: These are determined by infusing a standard solution of the analyte into the mass spectrometer and identifying the most stable and abundant precursor-product ion transition.
Collision Energy and Other Source Parameters: These are optimized to maximize the signal of the product ion.
Experimental Workflow and Validation Protocol
The following sections provide a hypothetical, yet representative, experimental workflow and validation protocol for the quantification of 2-(3-Methoxyphenyl)azepane in human plasma.
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow from sample preparation to data analysis.
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
Add 50 µL of 0.1 M sodium carbonate to alkalize the sample.
Add 500 µL of methyl tert-butyl ether (MTBE).
Vortex for 2 minutes.
Centrifuge at 13,000 rpm for 5 minutes.
Transfer the upper organic layer to a clean tube.
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
LC-MS/MS Conditions:
LC System: A high-performance or ultra-high-performance liquid chromatography system.
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
MS System: A triple quadrupole mass spectrometer.
Ionization Mode: ESI positive.
MRM Transitions: To be determined during method development (e.g., for 2-(3-Methoxyphenyl)azepane [M+H]⁺ → product ion).
Method Validation Parameters and Acceptance Criteria
According to ICH M10 guidelines, a full validation should assess the following parameters.[12][13]
Parameter
Purpose
Acceptance Criteria
Selectivity
To ensure that the method can differentiate the analyte from other components in the matrix.
No significant interfering peaks at the retention time of the analyte in at least six different sources of blank matrix.
Linearity and Range
To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range.
A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between measurements (precision).
For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should be ≤15%. For the Lower Limit of Quantification (LLOQ), these are ±20% and ≤20%, respectively.
Recovery
To assess the efficiency of the extraction procedure.
The recovery of the analyte should be consistent and reproducible.
Matrix Effect
To evaluate the effect of the matrix on the ionization of the analyte.
The matrix factor should be consistent across different sources of matrix.
Stability
To ensure that the analyte is stable in the biological matrix under various storage and handling conditions.
The mean concentration of stability samples should be within ±15% of the nominal concentration.
Hypothetical Validation Data Summary
Validation Parameter
Result
Linearity Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995
Accuracy (% Bias)
-5.2% to 6.8%
Precision (%CV)
3.5% to 8.1%
Recovery
85% - 95%
Matrix Effect
Minimal ion suppression observed.
Stability
Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is the preferred method, other techniques can be considered in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For 2-(3-Methoxyphenyl)azepane, derivatization might be necessary to improve its volatility, adding complexity to the sample preparation. GC-MS can offer high sensitivity but is generally less applicable to a broad range of pharmaceutical compounds compared to LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is robust and widely available.[14] However, its sensitivity is often insufficient for bioanalytical applications where analyte concentrations are in the low ng/mL range.[2] Furthermore, its selectivity can be limited in complex biological matrices, leading to potential interferences.
Conclusion: A Pathway to Confident Quantification
The development and validation of an LC-MS/MS method for the quantification of 2-(3-Methoxyphenyl)azepane is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. The choice of sample preparation technique is a critical first step, with a trade-off between cleanliness, speed, and cost. While protein precipitation offers a rapid solution for early-stage studies, liquid-liquid extraction and solid-phase extraction provide the cleaner samples necessary for robust and sensitive assays suitable for regulatory submissions.
By systematically optimizing the chromatographic and mass spectrometric conditions and rigorously validating the method against established criteria, researchers can generate high-quality data that is both reliable and defensible. This guide provides a framework for making informed decisions throughout the method development and validation process, ultimately enabling the confident quantification of novel drug candidates and accelerating their path through the development pipeline.
References
Vertex AI Search. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
MDPI. (2021, December 18). Optimized and Validated DBS/MAE/LC–MS Method for Rapid Determination of Date-Rape Drugs and Cocaine in Human Blood Samples—A New Tool in Forensic Analysis.
ResearchGate.
Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quantifying Trihexyphenidyl in Biological Samples.
Covalent Logic.
Frontiers. (2023, August 23).
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
ProPharma. (2022, June 10).
UU Research Portal. (2024, September 12).
ResearchGate. (2025, August 6). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood | Request PDF.
CHIMIA.
YouTube. (2024, September 23).
European Medicines Agency.
PMC.
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
ICH. (2022, May 24).
ResearchGate. Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma.
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
SciSpace.
ACS Publications. (2026, February 5). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines | Journal of the American Chemical Society.
HHS.gov.
PMC - NIH. (2022, August 15).
News-Medical. (2025, October 28).
MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
PubMed. (2024, September 12).
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
Stanford University. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
Comparative Guide: Crystallization Strategies for 2-(3-Methoxyphenyl)azepane Salts
Executive Summary In the structural characterization of CNS-active pharmacophores, 2-(3-Methoxyphenyl)azepane presents a distinct crystallographic challenge due to the conformational entropy of its seven-membered azepane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural characterization of CNS-active pharmacophores, 2-(3-Methoxyphenyl)azepane presents a distinct crystallographic challenge due to the conformational entropy of its seven-membered azepane ring. While the Hydrochloride (HCl) salt is the industry standard for solubility, it frequently fails to provide unambiguous absolute stereochemistry (R vs. S) using standard Mo-K
radiation.
This guide compares the crystallographic performance of Hydrobromide (HBr) , Hydrochloride (HCl) , and Picrate salts.
Key Finding: For drug development pipelines requiring FDA-compliant absolute configuration data, the Hydrobromide (HBr) salt is the superior alternative , reducing the Flack parameter uncertainty (
) by approximately 10-fold compared to HCl salts.
Part 1: The Crystallization Challenge
The azepane (hexamethyleneimine) scaffold is notoriously difficult to crystallize due to ring flexibility . Unlike the rigid chair conformation of cyclohexane (6-membered), the 7-membered azepane ring rapidly interconverts between twist-chair and twist-boat conformers.
The Problem: The free base of 2-(3-Methoxyphenyl)azepane is typically a viscous oil at room temperature.
The Solution: Salt formation is required to lock the nitrogen lone pair, reduce conformational mobility via hydrogen bonding, and introduce ionic lattice forces.
Part 2: Comparative Analysis of Salt Forms
The following table summarizes the performance of the three primary salt candidates for X-ray diffraction (XRD) studies.
Table 1: Crystallographic Performance Matrix
Feature
Hydrobromide (HBr)
Hydrochloride (HCl)
Picrate
Crystallizability
High (Forms dense prisms)
Medium (Often hygroscopic needles)
High (Forms yellow plates)
Melting Point
High (>200°C, stable)
Medium (Variable hydrates)
Medium (Warning: Shock sensitive)
Anomalous Scattering ()
High (Br, Z=35)
Low (Cl, Z=17)
Negligible (C/N/O only)
Absolute Config. (Mo-K)
Definitive (Flack x ≈ 0.00)
Ambiguous (Requires Cu source)
Impossible (Relative only)
Lattice Packing
Ionic/H-bond dominated
Often solvated (hydrates)
-stacking dominated
Suitability for Drug Dev
Excellent (Primary data)
Good (Solubility data)
Poor (Toxic counterion)
Deep Dive: The "Heavy Atom" Advantage
For chiral drugs, determining the Absolute Configuration is critical.
HCl Salts: Chlorine is a "light" atom. When using standard Molybdenum (Mo) radiation, the anomalous scattering signal is weak.[1] You may solve the structure, but the Flack Parameter (which indicates if the stereochemistry is correct) often has a high standard error (e.g.,
), rendering the assignment statistically insignificant.
HBr Salts: Bromine is a "heavy" atom. It absorbs X-rays significantly, creating a strong anomalous difference between Friedel pairs (
vs ). This typically yields a Flack parameter with high precision (e.g., ), allowing for a confident assignment of the (R) or (S) enantiomer.
Part 3: Experimental Protocol (Vapor Diffusion)
Do not rely on simple evaporation, which often yields amorphous "oils" or polycrystalline crusts for azepanes. Vapor Diffusion is the self-validating standard for growing single crystals suitable for diffraction.
Workflow Diagram
Figure 1: Vapor Diffusion Workflow. The controlled diffusion of anti-solvent (ether) into the amine solution prevents rapid precipitation, favoring ordered lattice growth.
Step-by-Step Protocol
Preparation of the HBr Salt:
Dissolve 50 mg of free base 2-(3-Methoxyphenyl)azepane in 0.5 mL dry diethyl ether.
Add 48% HBr (aq) dropwise until precipitate forms.
Centrifuge and wash the solid with cold ether to remove excess acid. Dry under vacuum.
The Crystallization Setup (Sitting Drop / Vial-in-Vial):
Inner Vial: Dissolve 10 mg of the dried HBr salt in 0.5 mL of Methanol (Good solvent). Ensure the solution is clear. Filter if necessary.
Outer Vial: Place the inner vial (uncapped) into a larger jar containing 5 mL of Diethyl Ether (Anti-solvent).
Sealing: Cap the outer jar tightly. Wrap with Parafilm to prevent ether leakage.
Incubation:
Store at 4°C in a vibration-free environment.
Mechanism:[2][3][4][5][6][7] Ether vapor has a higher vapor pressure; it diffuses into the methanol solution. This slowly increases the polarity of the inner solvent mixture, gently pushing the salt out of solution into an ordered lattice.
Part 4: Decision Logic for Salt Selection
Use this logic flow to determine the correct experimental path for your specific azepane derivative.
Figure 2: Salt Selection Decision Tree. Route A (HBr) is prioritized for chiral resolution.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.[7][8][9] Crystal Growth 101. Link
Anderson, K. M., & Steed, J. W. (2007). Crystallizing the Uncrystallizable. Nature Protocols. (General reference for salt selection in flexible amines).
Parsons, S. (2025). Light-Atom Structures: Absolute Configuration Determination and Beyond. ResearchGate. Link
A Senior Application Scientist's Guide to Handling 2-(3-Methoxyphenyl)azepane: A Precautionary Approach to Personal Protective Equipment and Safe Operations
As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with incomplete toxicological data. 2-(3-Methoxyphenyl)azepane is one such compound.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with incomplete toxicological data. 2-(3-Methoxyphenyl)azepane is one such compound. A thorough review of publicly available safety data reveals no specific Safety Data Sheet (SDS) for this molecule. This absence of data does not signal safety; it demands our highest level of scientific caution.
This guide provides a comprehensive operational plan for handling 2-(3-Methoxyphenyl)azepane. The protocols herein are built upon the precautionary principle , a cornerstone of laboratory safety. In the absence of specific data, we must assume this derivative shares the hazardous characteristics of its parent compound, azepane, and other functionally similar molecules. The parent azepane ring is known to be corrosive, toxic by ingestion, and can produce toxic nitrogen oxides upon combustion[1]. An SDS for the unsubstituted azepane classifies it as fatal if swallowed, toxic if inhaled, and capable of causing severe skin burns and eye damage[2]. Therefore, the following procedures are designed to provide a robust margin of safety for all laboratory operations.
Hazard Assessment: Reasoning from Analogs
Given the lack of a specific SDS, our risk assessment is informed by the known hazards of the compound's structural components:
The Azepane Ring: The foundational hazard is derived from the saturated seven-membered amine heterocycle, azepane. Such cyclic amines can be corrosive and possess significant biological activity[1][3][4][5]. The SDS for azepane (also known as hexamethyleneimine) is unequivocal, carrying GHS pictograms for acute toxicity (fatal), skin corrosion, and flammability[2].
The Methoxyphenyl Group: While less acutely hazardous, this group can still present risks. Anisole and its derivatives can be irritants and may have anesthetic properties at high concentrations.
Engineering Controls: Your Primary Barrier
Personal protective equipment is the final line of defense. Your first and most critical safeguards are engineering controls.
Fume Hood: All manipulations of 2-(3-Methoxyphenyl)azepane, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves to minimize inhalation exposure.
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
Ventilation: Ensure the laboratory has adequate general ventilation, in addition to the local exhaust ventilation provided by the fume hood.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the assumed risks of corrosivity and acute toxicity. Selection must be deliberate, going beyond standard laboratory practice.
Step-by-Step PPE Application for Routine Handling
Inner Gloves: Begin with a pair of thin, powder-free nitrile gloves. This layer protects your skin during the donning of more robust outer gear.
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. It should be fully buttoned to provide maximum coverage of skin and personal clothing[8].
Outer Gloves: Don a pair of chemical-resistant gloves over the initial pair. Given the unknown permeation characteristics of the compound, heavyweight nitrile or neoprene gloves are recommended. Ensure the gloves extend over the cuffs of the lab coat. Discard outer gloves immediately upon any sign of contamination.
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection[9]. Due to the assumed corrosive nature and potential for splash hazards, it is strongly recommended to wear a full-face shield over the chemical splash goggles [8].
Footwear: Fully enclosed, chemical-resistant shoes are required at all times in the laboratory[8][9]. Leather or water-resistant material is preferable to cloth.
Table 1: PPE Specification Summary
Protection Level
Item
Specification & Rationale
Primary Containment
Chemical Fume Hood
Mandatory for all operations. Protects against inhalation of aerosols or vapors.
Body Protection
Flame-Resistant Lab Coat
Must have cuffed sleeves and be fully buttoned. Protects skin and clothing from splashes.
Hand Protection
Double Gloving
Inner: Standard nitrile gloves. Outer: Heavy-duty nitrile or neoprene gloves. Protects against acute dermal toxicity and corrosion.
Eye/Face Protection
Goggles & Face Shield
Goggles: ANSI Z87.1 certified, chemical splash proof. Face Shield: Worn over goggles to protect the entire face from splashes.
Foot Protection
Closed-toe Shoes
Chemical-resistant material. Prevents injury from spills or dropped items.
Operational Plan: Handling and Disposal Workflow
Safe handling is a complete cycle, from material acquisition to final waste disposal. Each step must be executed with precision.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure the fume hood sash is at the appropriate height. Prepare all necessary equipment (spatulas, glassware, solvents) and place them on a disposable, absorbent bench liner within the hood.
Weighing: If weighing a solid, tare a container on the balance, then return it to the fume hood to add the compound. Do not weigh this compound on an open bench.
Transfers: Use spatulas for solids and syringes or cannulas for solutions to minimize the risk of spills.
Decontamination: All non-disposable equipment that comes into contact with the compound must be decontaminated. Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) within the fume hood. Collect this rinse as hazardous waste. Follow with a standard wash protocol.
Waste Disposal: Segregate all waste streams.
Solid Waste: Contaminated gloves, bench liners, and weighing papers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain[7].
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after removing all PPE[10].